molecular formula C16H18O4 B090758 1,4-Phenylenediacrylic Acid Diethyl Ester CAS No. 17088-28-7

1,4-Phenylenediacrylic Acid Diethyl Ester

Cat. No.: B090758
CAS No.: 17088-28-7
M. Wt: 274.31 g/mol
InChI Key: QYGWZBFQWUBYAT-UHFFFAOYSA-N
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Description

1,4-Phenylenediacrylic Acid Diethyl Ester is a useful research compound. Its molecular formula is C16H18O4 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Phenylenediacrylic Acid Diethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Phenylenediacrylic Acid Diethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGWZBFQWUBYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5038838
Record name 1,4-Bis(2-ethoxycarbonylethenyl)benzene
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Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17088-28-7
Record name 1,1′-Diethyl 3,3′-(1,4-phenylene)bis[2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17088-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl p-benzenediacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(2-ethoxycarbonylethenyl)benzene
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Record name Diethyl 3,3'-(1,4-phenylene)bisacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Determination of Molecular Weight and Molar Mass for Diethyl p-Phenylenediacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed, first-principles approach to the calculation of molecular weight and molar mass for the compound diethyl p-phenylenediacrylate. Intended for researchers and professionals in the fields of chemistry and drug development, this document moves beyond simple recitation of values to explain the fundamental concepts and procedural logic underpinning these crucial calculations. We will dissect the chemical formula, utilize standard atomic weights, and present a self-validating protocol to ensure accuracy. The guide clarifies the important distinction between molecular weight and molar mass, concepts that are numerically equivalent but conceptually distinct and vital for precision in experimental design and data analysis.

Part 1: Foundational Principles: Molecular Weight vs. Molar Mass

In chemical and pharmaceutical sciences, precision in measurement is paramount. The terms "molecular weight" and "molar mass" are often used interchangeably in casual conversation, yet they represent different physical concepts.[1] Understanding this distinction is the first step toward robust scientific practice.

Defining Molecular Weight

Molecular weight (MW) is the mass of a single molecule of a substance.[2][3] It is expressed in atomic mass units (amu), or the more modern unified atomic mass unit (u).[4] The atomic mass unit is defined as 1/12th the mass of a single, unbound atom of carbon-12 in its nuclear and electronic ground state.[4] This is a relative scale that allows for the precise expression of the mass of individual molecules.

Defining Molar Mass

Molar mass (MM) is a macroscopic concept, defined as the mass of one mole of a substance.[2][5] A mole represents Avogadro's number (approximately 6.022 x 10²³) of particles (atoms, molecules, ions, etc.).[5][6] The unit for molar mass is grams per mole ( g/mol ), which is directly applicable to laboratory work where substances are weighed in grams.[2][3]

The key insight is that while the units and scales differ, the numerical value of a substance's molecular weight in amu is identical to its molar mass in g/mol .[2][3][7] This equivalence is foundational for converting between the microscopic scale of molecules and the macroscopic scale of laboratory experiments.

Part 2: Calculation Protocol for Diethyl p-Phenylenediacrylate

This section provides a detailed, step-by-step methodology for calculating the molecular weight and molar mass of diethyl p-phenylenediacrylate. The protocol is designed to be self-validating by clearly showing how the final value is derived from internationally accepted standard atomic weights.

Compound Identification and Formula

The first and most critical step is to correctly identify the molecular formula of the compound.

  • Compound Name: Diethyl p-phenylenediacrylate

  • Synonyms: p-Benzenediacrylic acid, diethyl ester[8][9]

  • Molecular Formula: C₁₆H₁₈O₄[8][10][11][12]

This formula tells us that a single molecule of diethyl p-phenylenediacrylate contains 16 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms.

Standard Atomic Weights

The calculation relies on the standard atomic weights of the constituent elements. These values are weighted averages of the masses of an element's naturally occurring isotopes.[13]

  • Carbon (C): 12.011 u[14][15]

  • Hydrogen (H): 1.008 u[6][16][17]

  • Oxygen (O): 15.999 u[18][19][20]

Step-by-Step Calculation

The overall molecular weight is the sum of the atomic weights of all atoms in the molecule.[21][22][23]

  • Calculate the total mass of Carbon:

    • Multiply the atomic weight of Carbon by the number of Carbon atoms.

    • 12.011 u/atom × 16 atoms = 192.176 u

  • Calculate the total mass of Hydrogen:

    • Multiply the atomic weight of Hydrogen by the number of Hydrogen atoms.

    • 1.008 u/atom × 18 atoms = 18.144 u

  • Calculate the total mass of Oxygen:

    • Multiply the atomic weight of Oxygen by the number of Oxygen atoms.

    • 15.999 u/atom × 4 atoms = 63.996 u

  • Sum the component masses to find the Molecular Weight:

    • 192.176 u (from C) + 18.144 u (from H) + 63.996 u (from O) = 274.316 u

Derivation of Molar Mass

Based on the direct numerical relationship between molecular weight and molar mass, the molar mass is determined.

  • Molecular Weight: 274.316 u (often rounded to 274.32 u)

  • Molar Mass: 274.316 g/mol (often rounded to 274.32 g/mol )[8][10]

Part 3: Data Summary and Visualization

For clarity and quick reference, the calculation data is summarized below.

Tabulated Calculation Data
ElementSymbolQuantity of AtomsStandard Atomic Weight (u)Total Mass Contribution (u)
CarbonC1612.011192.176
HydrogenH181.00818.144
OxygenO415.99963.996
Total 274.316
Calculation Workflow Diagram

The logical flow of the calculation process, from initial inputs to final outputs, is illustrated below.

G cluster_inputs Inputs cluster_processing Processing Logic cluster_outputs Outputs formula Molecular Formula C₁₆H₁₈O₄ count Step 1: Enumerate Atoms 16 x C 18 x H 4 x O formula->count weights Standard Atomic Weights C: 12.011 u H: 1.008 u O: 15.999 u calc_c Step 2a: Calculate Carbon Mass 16 * 12.011 = 192.176 u weights->calc_c calc_h Step 2b: Calculate Hydrogen Mass 18 * 1.008 = 18.144 u weights->calc_h calc_o Step 2c: Calculate Oxygen Mass 4 * 15.999 = 63.996 u weights->calc_o count->calc_c count->calc_h count->calc_o sum_mass Step 3: Sum Component Masses 192.176 + 18.144 + 63.996 calc_c->sum_mass calc_h->sum_mass calc_o->sum_mass mw Molecular Weight (MW) 274.316 u sum_mass->mw mm Molar Mass (MM) 274.316 g/mol mw->mm  Numerically Equivalent

Caption: Logical workflow for calculating molecular weight and molar mass.

Conclusion

The molecular weight of diethyl p-phenylenediacrylate is 274.316 u , and its molar mass is 274.316 g/mol . This guide has demonstrated a transparent and reproducible method for arriving at these values, grounded in the compound's verified molecular formula and the standard atomic weights of its constituent elements. For the practicing scientist, adhering to this detailed methodology ensures accuracy in stoichiometric calculations, preparation of solutions of known molarity, and interpretation of analytical data, thereby upholding the principles of scientific integrity in the laboratory.

References

  • CK-12 Foundation. (n.d.). Is there a distinction between molar mass and molecular weight?
  • Fiveable. (n.d.). Oxygen Atom Weight Definition - AP Chemistry Key Term.
  • Quora. (2011, January 5). What is the atomic weight of hydrogen? Retrieved from [Link]

  • GSRS. (n.d.). DIETHYL P-PHENYLENEDIACRYLATE.
  • Reddit. (2021, June 12). What is the difference between molar mass and molecular weight? r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

  • Reddit. (2020, November 7). What's the difference between molecular weight and molar mass? r/chemistry. Retrieved from [Link]

  • wikiHow. (n.d.). How to Calculate Molecular Weight. Retrieved from [Link]

  • BYJU'S. (n.d.). Difference Between Molar mass and Molecular mass. Retrieved from [Link]

  • Quora. (2015, August 20). What is the difference between molecular weight and molar mass? Retrieved from [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

  • Quora. (2022, May 26). How is molecular weight calculated? Retrieved from [Link]

  • Westfield State University. (n.d.). nglos324 - oxygen. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]

  • Britannica. (2026, January 13). Oxygen. Retrieved from [Link]

  • Westfield State University. (n.d.). Atomic/Molar mass. Retrieved from [Link]

  • PubChem. (n.d.). Carbon. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses. Periodic Table. Retrieved from [Link]

  • Khan Academy. (n.d.). Worked example: Calculating Molecular weight. Retrieved from [Link]

  • BYJU'S. (n.d.). Molecular Weight Formula. Retrieved from [Link]

  • Drugfuture.com. (n.d.). DIETHYL P-PHENYLENEDIACRYLATE. Retrieved from [Link]

Sources

thermodynamic stability of phenylenediacrylic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Phenylenediacrylic Acid Esters

Abstract

Phenylenediacrylic acid (PDA) esters are a versatile class of molecules whose utility in advanced materials, liquid crystals, and pharmaceutical formulations is intrinsically linked to their thermodynamic stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the stability of these compounds. We will explore the foundational principles governing their stability, delve into the primary degradation pathways, and provide detailed, field-proven protocols for their empirical assessment using core analytical techniques. This document is structured to deliver not just procedural steps, but the causal logic behind experimental design, ensuring a robust and self-validating approach to stability analysis.

Introduction: The Structural Significance of Phenylenediacrylic Acid Esters

Phenylenediacrylic acid esters are characterized by a central benzene ring disubstituted with acrylic acid ester functionalities. The inherent rigidity of the aromatic core combined with the conjugated system of the diacrylate arms imparts unique photochemical and physical properties, including the ability to form liquid crystalline phases and undergo photoreactions to form oligomers or polymers.[1][2] However, the thermodynamic stability of these esters is not monolithic; it is profoundly influenced by the isomeric arrangement of the functional groups on the phenyl ring.

The substitution pattern—ortho (1,2-), meta (1,3-), or para (1,4-)—dictates the molecule's symmetry, polarity, and capacity for efficient crystal packing. These structural nuances directly impact key thermodynamic parameters such as melting point and decomposition temperature, which are critical indicators of stability. A molecule that packs more efficiently into a crystal lattice, such as the highly symmetric para-isomer, generally requires more energy to disrupt its solid state, leading to higher observed thermal stability.[3] This guide will provide the tools to dissect these structure-stability relationships.

G cluster_isomers Positional Isomers of Phenylenediacrylic Acid Diethyl Ester cluster_stability Expected Thermodynamic Stability ortho Ortho (1,2-) Less Symmetric low Lower Stability ortho->low Steric Hindrance meta Meta (1,3-) Asymmetric mid Intermediate Stability meta->mid Poor Packing para Para (1,4-) Highly Symmetric high Higher Stability para->high Efficient Crystal Packing

Figure 1: Logical relationship between positional isomerism and expected thermodynamic stability.

Foundational Principles & Degradation Pathways

The stability of a chemical compound is a measure of its resistance to decomposition under a given set of conditions. For PDA esters, the primary environmental stresses are heat, light, and chemical agents (e.g., water), leading to distinct degradation pathways.

Key Degradation Pathways for PDA Esters:

  • Thermal Degradation: At elevated temperatures, molecules gain sufficient vibrational energy to induce homolytic cleavage of covalent bonds. For esters, the bonds adjacent to the carbonyl group are often susceptible, initiating a free-radical chain reaction that leads to fragmentation of the molecule.[4] This is an irreversible process that defines the upper temperature limit for the material's use.

  • Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester back into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by acidic or basic conditions. The presence of ester groups makes the polymer susceptible to hydrolysis.[5]

  • Photodegradation: The extended π-conjugated system in PDA esters makes them efficient absorbers of ultraviolet (UV) light. This absorbed energy can excite the molecule to a higher energy state, leading to photochemical reactions such as isomerization (cis-trans) or [2+2] cycloadditions, which result in the formation of dimers and oligomers.[1] This is a critical consideration for any application involving exposure to sunlight or other UV sources.

G cluster_stress Environmental Stress Factors cluster_degradation Primary Degradation Products PDA_Ester Phenylenediacrylic Acid Ester (Intact Molecule) Fragments Radical Fragments (Chain Scission) PDA_Ester->Fragments Thermal Degradation Hydrolyzed Diacid + Alcohol (Hydrolysis) PDA_Ester->Hydrolyzed Hydrolytic Degradation Oligomers Dimers / Oligomers (Photoreaction) PDA_Ester->Oligomers Photodegradation Heat Thermal Energy Heat->PDA_Ester causes Water Water / pH Water->PDA_Ester causes Light UV Radiation Light->PDA_Ester causes

Figure 2: Core degradation pathways for phenylenediacrylic acid esters under various stresses.

An Integrated Workflow for Stability Assessment

A comprehensive evaluation of thermodynamic stability requires a multi-faceted analytical approach. No single technique can provide a complete picture. We advocate for an integrated workflow combining thermal analysis and chromatography. This approach ensures that both physical transformations (melting, decomposition) and chemical changes (formation of degradants) are accurately characterized.

G cluster_thermal Thermal Analysis cluster_separation Chemical Purity Analysis cluster_results Data Interpretation & Stability Profile start Sample Preparation (ortho, meta, para isomers) TGA Thermogravimetric Analysis (TGA) start->TGA DSC Differential Scanning Calorimetry (DSC) start->DSC HPLC High-Performance Liquid Chromatography (HPLC) start->HPLC TGA_data Decomposition Temp (Td) Mass Loss Profile TGA->TGA_data DSC_data Melting Point (Tm) Enthalpy of Fusion (ΔH) DSC->DSC_data HPLC_data Purity (%) Degradant Profile HPLC->HPLC_data Conclusion Comprehensive Stability Profile TGA_data->Conclusion DSC_data->Conclusion HPLC_data->Conclusion

Figure 3: Integrated workflow for the comprehensive stability assessment of PDA esters.

Experimental Protocols & Data Interpretation

This section details the standard operating procedures for the core analytical techniques used in stability assessment. The causality behind key parameters is explained to empower the researcher to adapt these methods as needed.

Thermal Analysis: TGA and DSC

Thermal analysis techniques are the cornerstone of assessing thermodynamic stability.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It directly identifies the temperature at which the material begins to decompose and volatilize.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine the melting point (Tₘ) and the enthalpy of fusion (ΔH), which reflect the energy required to break the crystal lattice structure.

Objective: To determine the onset decomposition temperature (Tₑ) and the temperature of maximum mass loss rate.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the PDA ester into a clean TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert), at a flow rate of 50 mL/min. Causality: An inert atmosphere is used to study intrinsic thermal decomposition without the influence of oxidative processes.

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[3] Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tₑ), often defined as the temperature at which 5% mass loss occurs.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition.

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔH).

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 3-5 mg of the PDA ester into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert), at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • First Heat: Ramp from 25 °C to a temperature approximately 30 °C above the expected melting point at 10 °C/min. This step removes the sample's prior thermal history.

      • Cool: Cool the sample at 10 °C/min back to 25 °C.

      • Second Heat: Ramp again from 25 °C to the upper temperature at 10 °C/min. Causality: The second heating scan provides data on the intrinsic thermal properties of the material, free from artifacts of its initial crystallization or processing.

  • Data Analysis (from the second heating scan):

    • Identify the endothermic peak corresponding to melting.

    • The Melting Point (Tₘ) is typically taken as the peak temperature of the endotherm.

    • The Enthalpy of Fusion (ΔH) is calculated by integrating the area under the melting peak (in J/g).

While specific experimental data for all PDA ester isomers is sparse in the literature, we can construct an illustrative table based on established principles of chemical stability. The highly symmetric para-isomer is expected to exhibit the most efficient crystal packing, leading to the highest melting point and greatest thermal stability. The less symmetric ortho- and meta-isomers are expected to have lower values.

IsomerExpected Tₘ (°C)Expected ΔH (J/g)Expected Tₑ (5% Mass Loss, °C)Rationale
ortho-PDA Diethyl Ester120 - 140110 - 130~280Steric hindrance between adjacent ester groups disrupts planar packing.
meta-PDA Diethyl Ester140 - 160130 - 150~300Asymmetric structure leads to less efficient crystal packing than the para-isomer.
para-PDA Diethyl Ester> 200> 160~350High molecular symmetry allows for very efficient, stable crystal lattice formation.

Note: The values in this table are illustrative estimates to demonstrate expected trends and are not based on specific experimental results for these exact molecules.

Chemical Purity and Degradation by HPLC

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. For stability studies, it is used to determine the initial purity of the PDA ester and to quantify the formation of degradation products over time or after stress testing.

Objective: To assess the purity of PDA ester isomers and detect potential degradants.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: A C18 column is a standard choice for reversed-phase chromatography, effectively separating nonpolar to moderately polar compounds like PDA esters.

    • Mobile Phase A: Deionized Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA is an ion-pairing agent that sharpens peaks for acidic analytes.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Detector: UV-Vis detector set to a wavelength where the analyte has strong absorbance (e.g., 242 nm, based on related structures).

  • Sample Preparation:

    • Prepare a stock solution of the PDA ester sample at 1 mg/mL in acetonitrile.

    • Dilute this stock to create working standards and test samples (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • Start at 50% B, hold for 2 minutes.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 50% B and equilibrate for 5 minutes before the next injection.

      • Causality: A gradient elution is necessary to first elute more polar degradation products (like the diacid) before eluting the less polar parent ester, ensuring good separation within a reasonable timeframe.

  • Data Analysis:

    • Integrate the peak area of the main PDA ester peak and any impurity/degradant peaks.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • For forced degradation studies, compare the chromatogram of the stressed sample to that of a control to identify and quantify new peaks corresponding to degradation products.

Conclusion

The is a complex but predictable function of their molecular architecture. Positional isomerism is the dominant factor, with the high symmetry of para-isomers conferring superior thermal stability due to efficient crystal packing. A rigorous assessment of this stability is not achievable with a single method; it demands an integrated analytical workflow. By combining the strengths of TGA for determining decomposition limits, DSC for characterizing solid-state stability, and HPLC for monitoring chemical purity, researchers can build a comprehensive and reliable stability profile. This knowledge is paramount for the rational design of novel materials and the development of robust formulations, ensuring that products meet the stringent performance and safety standards required in their intended applications.

References

  • Diab, M., El-Sonbati, A., Al-Halawany, M. and Bader, D. (2012) Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. Open Journal of Polymer Chemistry, 2, 14-20. ([Link])

  • Zhao, M., et al. (2014) Kinetics of non-isothermal decomposition of cinnamic acid. Russian Journal of Physical Chemistry A, 88, 1082-1087. ([Link])

  • Cyberlipid. HPLC analysis. ([Link])

  • Ferreira, M., et al. (2018). Isomeric Column-Forming Esters and Imides with Varying Curvatures of the Aromatic Plane. Chemistry, 24(9), 2214-2223. ([Link])

  • ResearchGate. Preparation and Properties of p-phenylenediacrylic Acid Derivatives. ([Link])

  • Otsu, T., et al. (2024). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Chemical Science. ([Link])

  • Macavei, K., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals, 10(10), 919. ([Link])

  • Scilit. Photochemical Process of P-Phenylenediacrylic Acid Monoesters in the Crystal and Monolayer/Multilayer. ([Link])

  • RSC Publishing. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. ([Link])

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. ([Link])

  • PubChem. 3,3'-(p-Phenylene)diacrylic acid. ([Link])

  • PubChem. 1,4-Phenylenediacrylic acid. ([Link])

  • Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. ([Link])

  • Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. ([Link])

  • ResearchGate. Crystal structures of 2,5-diazido-1,4-phenylene diacetate and 2,5-diazido-1,4-phenylene dibutyrate. ([Link])

  • MDPI. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. ([Link])

  • RSC Publishing. Analytical Methods. ([Link])

  • ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ([Link])

  • NIH. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. ([Link])

  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. ([Link])

  • NIH. The effect of isomerism on the thermotropic behavior of C18 diunsaturated fatty acids. ([Link])

  • NIH. Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. ([Link])

Sources

An In-depth Technical Guide to the Topochemical Reactions of Diethyl 1,4-Phenylenediacrylate

Author: BenchChem Technical Support Team. Date: February 2026

A Historical and Mechanistic Exploration of a Cornerstone in Solid-State Photochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The topochemical photodimerization and polymerization of diethyl 1,4-phenylenediacrylate stands as a landmark system in the fields of solid-state chemistry and crystal engineering. The study of this deceptively simple molecule has provided profound insights into the principles governing reactions in the crystalline state, where the packing arrangement of molecules dictates the stereochemistry and architecture of the product. This technical guide delves into the history, mechanistic underpinnings, and experimental considerations of topochemical reactions involving diethyl 1,4-phenylenediacrylate, offering a comprehensive resource for researchers and professionals working at the intersection of organic chemistry, materials science, and crystallography. While foundational principles are well-established, this guide also highlights the ongoing quest for precise control over solid-state reactivity, a pursuit with significant implications for the rational design of novel materials and pharmaceuticals.

Introduction: The Dawn of Topochemistry and the Significance of Diethyl 1,4-Phenylenediacrylate

The concept of "topochemistry," first introduced by Kohlschütter in 1919, describes chemical reactions where the reactivity of a molecule is controlled by its local environment within a crystal lattice. This principle implies that the three-dimensional arrangement of molecules in the solid state can pre-ordain the outcome of a reaction, often with a level of stereospecificity and regioselectivity unattainable in solution.

It was the pioneering work of Gerhard Schmidt and his colleagues in the 1960s on the photodimerization of cinnamic acids that laid the systematic foundation for the field of topochemistry.[1][2][3] Their meticulous crystallographic studies revealed a crucial correlation: the stereochemistry of the cyclobutane product formed upon UV irradiation was directly determined by the packing of the cinnamic acid molecules in the crystal. This led to the formulation of Schmidt's rules for [2+2] photocycloaddition, a set of geometric criteria based on the distance and orientation of the reacting double bonds.

Within this context, diethyl 1,4-phenylenediacrylate (p-PDA) emerged as a molecule of significant interest. Its bifunctional nature, possessing two reactive carbon-carbon double bonds, opened the door to not only dimerization but also to the fascinating possibility of topochemical polymerization. The rigid phenylene spacer ensures a degree of molecular alignment, making it an ideal candidate for studying the principles of crystal engineering, a discipline focused on the rational design of crystalline solids with desired properties and functionalities.[4][5][6] The study of p-PDA has been instrumental in advancing our understanding of how intermolecular interactions can be harnessed to guide the course of a chemical reaction in the solid state.

The Historical Trajectory: Key Discoveries and Influential Figures

The story of diethyl 1,4-phenylenediacrylate's role in topochemistry is intrinsically linked to the broader development of the field. Following Schmidt's foundational work, researchers began to explore a wider range of photoactive molecules in the crystalline state.

The ultimate goal in the topochemical polymerization of p-PDA and its derivatives is the synthesis of poly(p-phenylenevinylene) (PPV), a highly important class of conjugated polymers with applications in organic light-emitting diodes (OLEDs) and other electronic devices.[4][7] The topochemical approach offers the potential for creating highly crystalline and stereoregular PPV, which can lead to enhanced electronic properties.

Mechanistic Principles: The Dictates of the Crystal Lattice

The topochemical behavior of diethyl 1,4-phenylenediacrylate is governed by the principles of [2+2] photocycloaddition. For a reaction to occur in the solid state, the reacting double bonds of adjacent molecules must be positioned in close proximity and with a suitable orientation.

Schmidt's Criteria for [2+2] Photocycloaddition:

  • Parallelism: The reacting double bonds must be parallel to each other.

  • Proximity: The distance between the centers of the reacting double bonds should be less than approximately 4.2 Å.

The specific packing arrangement of p-PDA molecules in the crystal, known as its polymorphic form, will determine whether these criteria are met and, consequently, the outcome of the photoreaction. Different polymorphs can lead to different products, or in some cases, be photochemically inert.

dot

Caption: Logical workflow of a topochemical reaction.

The stereochemistry of the resulting cyclobutane ring is also dictated by the crystal packing. For example, a head-to-head arrangement of the acrylate moieties will lead to a different isomer than a head-to-tail arrangement.

Polymorphism: The Key to Controlling Reactivity

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical factor in the topochemistry of diethyl 1,4-phenylenediacrylate. Different polymorphs will exhibit distinct packing arrangements, leading to variations in their photoreactivity.

Hypothetical Polymorphs and Their Reactivity:

To illustrate the principle, one can envision hypothetical scenarios:

  • α-Form (Photoreactive): In this polymorph, the p-PDA molecules are packed in a parallel and displaced manner, bringing the double bonds of adjacent molecules within the reactive distance (< 4.2 Å). Upon UV irradiation, this form would undergo [2+2] cycloaddition to yield a specific stereoisomer of the cyclobutane dimer.

  • β-Form (Polymerizable): In this crystalline form, the molecules are arranged in a head-to-tail fashion, allowing for the stepwise formation of polymer chains through repeated [2+2] cycloadditions. This would be a single-crystal-to-single-crystal transformation, where the monomer crystal is converted into a polymer crystal.

  • γ-Form (Photostable): In this polymorph, the molecules might be packed in a herringbone or other arrangement where the double bonds are too far apart or improperly oriented for reaction. This form would be considered photochemically inert under topochemical conditions.

Experimental Methodologies

The study of topochemical reactions of diethyl 1,4-phenylenediacrylate involves a combination of synthetic chemistry, crystallography, and photochemistry.

Synthesis of Diethyl 1,4-Phenylenediacrylate

The synthesis of diethyl 1,4-phenylenediacrylate is typically achieved through a standard condensation reaction, such as the Horner-Wadsworth-Emmons reaction, between terephthalaldehyde and a suitable phosphonate ylide.

dot

Synthesis_Workflow Terephthalaldehyde Terephthalaldehyde Reaction Horner-Wadsworth-Emmons Reaction Terephthalaldehyde->Reaction Phosphonate Triethyl phosphonoacetate Phosphonate->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Diethyl 1,4-phenylenediacrylate Purification->Product

Caption: Experimental workflow for the synthesis of diethyl 1,4-phenylenediacrylate.

Crystallization of Different Polymorphs

Obtaining different polymorphic forms is often a matter of carefully controlling the crystallization conditions. Key parameters include:

  • Solvent: The polarity and hydrogen bonding capability of the solvent can influence the molecular conformation and subsequent packing.

  • Temperature: The rate of cooling and the temperature at which crystallization occurs can favor the formation of different polymorphs.

  • Supersaturation: The degree of supersaturation can affect the nucleation and growth of different crystal forms.

Protocol for Polymorph Screening:

  • Dissolve a known amount of purified diethyl 1,4-phenylenediacrylate in a variety of solvents (e.g., ethanol, ethyl acetate, hexane, toluene) at an elevated temperature to ensure complete dissolution.

  • Allow the solutions to cool slowly to room temperature.

  • For solutions that do not yield crystals, induce crystallization by scratching the inside of the vial or by adding a seed crystal (if available).

  • Alternatively, employ techniques such as vapor diffusion or solvent evaporation to promote slow crystallization.

  • Isolate the resulting crystals by filtration and dry them under vacuum.

  • Analyze the crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify different polymorphic forms.

Photochemical Reaction

The topochemical reaction is typically carried out by irradiating the crystalline sample with UV light of an appropriate wavelength.

Protocol for Solid-State Photoreaction:

  • Place a thin layer of the crystalline diethyl 1,4-phenylenediacrylate (a specific polymorph) on a glass slide or in a quartz cuvette.

  • Irradiate the sample with a UV lamp (e.g., a mercury lamp with a filter to select the desired wavelength) for a specified period.

  • Monitor the progress of the reaction by techniques such as UV-Vis spectroscopy (disappearance of the reactant's absorption band) or infrared spectroscopy (changes in the C=C stretching vibration).

  • Isolate and purify the photoproduct for characterization.

Characterization of Photoproducts

The structure and properties of the photoproducts are determined using a variety of analytical techniques:

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the photoproduct, confirming the stereochemistry of the cyclobutane ring or the structure of the polymer chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the photoproduct in solution (if soluble).

  • Mass Spectrometry: To confirm the molecular weight of the dimer or the repeating unit of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of any polymeric products.

Data Presentation

Due to the lack of specific experimental data in the public domain for the topochemical reactions of diethyl 1,4-phenylenediacrylate, a quantitative data table cannot be provided. However, a template for such a table is presented below to guide researchers in their own investigations.

PolymorphCrystal SystemSpace GroupCell Parameters (a, b, c, α, β, γ)C=C Distance (Å)PhotoproductQuantum Yield
α e.g., Monoclinice.g., P2₁/c[Values][Value < 4.2]e.g., syn-dimer[Value]
β e.g., Orthorhombice.g., Pna2₁[Values][Value < 4.2]Polymer[Value]
γ e.g., Triclinice.g., P-1[Values][Value > 4.2]No Reaction0

Conclusion and Future Perspectives

The study of topochemical reactions involving diethyl 1,4-phenylenediacrylate has been instrumental in shaping our understanding of solid-state reactivity. The principles of crystal engineering, born from these early investigations, are now widely applied in the design of functional materials, including pharmaceuticals with improved bioavailability and organic electronics with enhanced performance.

While the foundational concepts are well-established, the field continues to evolve. The precise prediction and control of polymorphism remain significant challenges. The development of new crystallographic techniques and computational modeling methods will be crucial in advancing our ability to design and synthesize crystalline materials that undergo specific and efficient topochemical transformations. The legacy of diethyl 1,4-phenylenediacrylate serves as a constant reminder of the power of the crystalline state to orchestrate chemical reactions with unparalleled elegance and precision.

References

Sources

Methodological & Application

Application Note: A Protocol for the Solid-State Photopolymerization of Diethyl 1,4-Phenylenediacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Crystalline Order for Precision Polymer Synthesis

Photopolymerization, a process that uses light to initiate and propagate polymerization reactions, offers remarkable advantages over traditional thermal methods, including rapid curing, spatial and temporal control, and energy efficiency, often in solvent-free conditions.[1][2] A fascinating subset of this field is solid-state photopolymerization, where monomer molecules are pre-organized in a crystal lattice. This crystalline arrangement can act as a template, directing the reaction pathway with high precision—a concept known as topochemical polymerization.[3] Such reactions can yield highly crystalline, stereoregular polymers with unique properties that are inaccessible through solution or melt polymerization.[3]

This application note provides a comprehensive protocol for the solid-state photopolymerization of diethyl 1,4-phenylenediacrylate (DEPA). This monomer undergoes a [2+2] cycloaddition reaction in the crystalline state, a process often referred to as "four-center type photopolymerization".[4] The resulting polymer features a cyclobutane ring in the backbone, leading to a rigid and thermally stable material. We will detail the synthesis of the DEPA monomer, the critical process of growing suitable crystals, the photopolymerization procedure, and subsequent characterization of the resulting polymer. This guide is intended for researchers in materials science, polymer chemistry, and drug development who are interested in creating novel, highly ordered polymeric structures.

The Principle: Topochemical [2+2] Cycloaddition

The success of the solid-state polymerization of DEPA is fundamentally dependent on the crystal packing of the monomer. According to Schmidt's topochemical postulates for [2+2] photocycloaddition, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å) for the reaction to occur. When DEPA molecules crystallize, they can adopt a packing arrangement that perfectly pre-organizes the vinyl groups for polymerization upon UV irradiation.

The reaction proceeds as follows:

  • Photoexcitation: A photon of appropriate energy (in the UV range) is absorbed by a C=C double bond in the acrylate group of a DEPA molecule within the crystal.

  • Cycloaddition: The excited-state molecule reacts with a neighboring, suitably aligned DEPA molecule, forming a cyclobutane ring.

  • Chain Propagation: This process repeats along a stack of monomer molecules in the crystal, creating a linear polymer chain with a highly ordered structure that reflects the initial crystalline arrangement.

This templating effect of the crystal lattice obviates the need for a solvent and can lead to extremely rapid and efficient polymerization.[5][6]

Experimental Protocol

This protocol is divided into four main stages: monomer synthesis, crystal growth, photopolymerization, and polymer characterization.

Materials and Equipment
Reagents and Materials Supplier & Grade Purpose
HydroquinoneSigma-Aldrich, ≥99%Starting material
Acryloyl chlorideSigma-Aldrich, 98%Acrylating agent
Triethylamine (TEA)Sigma-Aldrich, ≥99.5%HCl scavenger
Dichloromethane (DCM)Sigma-Aldrich, anhydrous, ≥99.8%Reaction solvent
TolueneSigma-Aldrich, anhydrous, ≥99.8%Crystallization solvent
HexaneSigma-Aldrich, anhydrous, ≥99.5%Crystallization co-solvent
2,2-Dimethoxy-2-phenylacetophenone (DMPA)Sigma-Aldrich, 99%Optional photoinitiator
Magnesium Sulfate (MgSO₄)Sigma-Aldrich, anhydrousDrying agent
Equipment Description/Specification
Three-neck round-bottom flask250 mL, with magnetic stirrer
Addition funnel100 mL
UV LampMedium-pressure mercury lamp or 365 nm UV LED array
Glass Petri Dish or Quartz PlatesFor holding the crystalline sample during irradiation
Fourier-Transform Infrared (FTIR) SpectrometerFor monitoring reaction conversion
Nuclear Magnetic Resonance (NMR) SpectrometerFor structural characterization of monomer and polymer
Differential Scanning Calorimeter (DSC)For thermal analysis (Tg, Tm)
X-ray Diffractometer (XRD)For analyzing crystal structure
Schlenk lineFor handling anhydrous reagents
Stage 1: Synthesis of Diethyl 1,4-Phenylenediacrylate (DEPA) Monomer

This synthesis involves the esterification of hydroquinone with acryloyl chloride.

Procedure:

  • Set up a 250 mL three-neck flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Place the flask in an ice bath (0 °C).

  • Add hydroquinone (e.g., 5.5 g, 50 mmol) and anhydrous dichloromethane (100 mL) to the flask.

  • Add triethylamine (e.g., 15.3 mL, 110 mmol) to the flask. Stir the mixture under a nitrogen atmosphere until the hydroquinone is fully dissolved.

  • Dissolve acryloyl chloride (e.g., 9.0 mL, 110 mmol) in 40 mL of anhydrous DCM and add this solution to the addition funnel.

  • Add the acryloyl chloride solution dropwise to the reaction flask over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.

  • The crude product is a white solid. Recrystallize from a toluene/hexane mixture to obtain pure DEPA monomer as white, needle-like crystals.

  • Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Stage 2: Crystal Growth for Topochemical Reaction

The quality of the monomer crystals is paramount for successful solid-state polymerization. The goal is to obtain well-ordered, single crystals.

Procedure:

  • Dissolve the purified DEPA monomer in a minimal amount of hot toluene.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals.

  • For even slower crystallization, place the saturated solution in a container that is insulated or within a larger beaker of hot water that is allowed to cool to room temperature over several hours.

  • Once crystals have formed, collect them by filtration and wash with a small amount of cold hexane.

  • Dry the crystals under vacuum at room temperature. The crystals should be handled gently to avoid introducing defects.

Stage 3: Solid-State Photopolymerization

The polymerization is initiated by exposing the DEPA crystals to UV radiation. This can be done with or without a photoinitiator. Often, for highly reactive topochemical systems, an initiator is not required.

Procedure:

  • Spread a thin, even layer of the DEPA crystals onto a quartz plate or a glass petri dish.

  • Place the sample under a UV lamp (e.g., a medium-pressure mercury lamp or a 365 nm LED array). The distance between the lamp and the sample should be controlled to regulate the light intensity.

  • Irradiate the crystals for a predetermined time (e.g., ranging from 30 minutes to several hours). The progress of the polymerization can be monitored ex-situ by taking small samples at different time points.

  • Monitoring: The polymerization can be tracked by observing the disappearance of the acrylate C=C stretching vibration (typically around 1635 cm⁻¹) in the FTIR spectrum.

  • After irradiation, the resulting polymer should be a solid, often retaining the shape of the original crystals.

A Note on Photoinitiators: While many topochemical reactions proceed without an initiator, incorporating one can sometimes increase the reaction rate.[7][8] If desired, a small amount (e.g., 0.1-0.5 wt%) of a photoinitiator like DMPA can be co-crystallized with the monomer. However, this may disrupt the crystal lattice and should be tested empirically. Photoinitiators are compounds that decompose into reactive radical species upon light absorption, which then activate the polymerization.[9][10]

Stage 4: Polymer Characterization

After polymerization, it is essential to characterize the resulting material to confirm its structure and properties.

Technique Purpose and Expected Results
FTIR Spectroscopy To confirm the polymerization. Look for the significant reduction or complete disappearance of the peak at ~1635 cm⁻¹ (C=C stretch) and the C-H vinyl peak at ~810 cm⁻¹.
¹H NMR Spectroscopy To analyze the polymer structure. The vinyl protons (δ ~5.8-6.5 ppm) of the monomer should be absent. New peaks corresponding to the protons on the cyclobutane ring will appear in the aliphatic region (δ ~3.5-4.5 ppm). Due to the insolubility of the polymer, solid-state NMR might be required.
X-ray Diffraction (XRD) To assess the crystallinity of the polymer. A highly topochemical reaction should yield a crystalline polymer, and the XRD pattern will show sharp diffraction peaks.
Differential Scanning Calorimetry (DSC) To determine the thermal properties, such as the glass transition temperature (Tg) and melting point (Tm). The resulting rigid polymer is expected to have a high Tg.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.

Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

G Experimental Workflow for DEPA Polymerization cluster_synthesis Monomer Synthesis cluster_prep Sample Preparation cluster_poly Polymerization cluster_char Characterization HQ Hydroquinone + Acryloyl Chloride Reaction Esterification Reaction (DCM, TEA, 0°C) HQ->Reaction Purification Workup & Recrystallization Reaction->Purification Monomer Pure DEPA Monomer Purification->Monomer Crystal Slow Crystallization (Toluene/Hexane) Monomer->Crystal Sample Prepare Crystal Layer on Quartz Plate Crystal->Sample UV UV Irradiation (e.g., 365 nm) Sample->UV Polymer Poly(DEPA) UV->Polymer FTIR FTIR Polymer->FTIR NMR NMR Polymer->NMR XRD XRD Polymer->XRD DSC DSC/TGA Polymer->DSC

Caption: Experimental workflow from monomer synthesis to polymer characterization.

Caption: Schematic of the four-center type polymerization mechanism.

Conclusion and Outlook

The solid-state photopolymerization of diethyl 1,4-phenylenediacrylate provides an elegant and efficient route to producing highly ordered, crystalline polymers. The key to this process lies in the precise pre-organization of monomer units within the crystal lattice, which acts as a template to guide the reaction. This solvent-free, "green" technology approach is not only fundamentally interesting but also holds potential for applications where high thermal stability and structural precision are required, such as in advanced coatings, specialized optical materials, and microelectronics.[1][11] By carefully controlling the crystallization and irradiation conditions, researchers can tailor the properties of the resulting polymers for a variety of advanced applications.

References

  • Fiveable. (n.d.). Photopolymerization reactions and applications | Photochemistry Class Notes.
  • liftchem. (n.d.). An overview of Photoinitiators.
  • Zhang, Y. S., et al. (2022).
  • TCI AMERICA. (n.d.). Photopolymerization Initiators.
  • Wikipedia. (n.d.). Photopolymer.
  • Berchtold, K. A., et al. (2009). Rapid Solid-State Photopolymerization of Cyclic Acetal-Containing Acrylates. Macromolecules, 42(7), 2433–2437.
  • ResearchGate. (n.d.). Examples of applications of photopolymers.
  • Nagamatsu, T., & Meng, X. (2011). Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. International Journal of Molecular Sciences, 12(11), 7558-7581.
  • Bagheri, A., & Jin, J. (2019). Photopolymerization in 3D Printing. ACS Applied Polymer Materials, 1(4), 593-611.
  • Jinan Future chemical Co.,Ltd. (2024). Types of photoinitiators and their applications.
  • Lalevée, J., & Fouassier, J. P. (2021). Backgrounds in Photopolymerization Reactions: A Short Overview. Wiley-VCH.
  • Sigma-Aldrich. (n.d.). Photoinitiators.
  • Ensslin, J., et al. (2014). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 6(5), 1373-1402.
  • Google Patents. (n.d.). Process for the synthesis of α-substituted acrylic acids and their application.
  • Wegner, G. (1977). Structural aspects of the topochemical polymerization of diacetylenes. Pure and Applied Chemistry, 49(4), 443-454.
  • ResearchGate. (n.d.). Synthesis and characterization of poly (phenyl methacrylates).
  • ResearchGate. (n.d.). (a) Two-step topochemical 1,4-polymerization of bis(diacetylene)-based....
  • ResearchGate. (n.d.). Synthesis of diethyl 1,4....
  • Zhang, J., et al. (2019). Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization. Polymer Chemistry, 10(44), 6005-6013.
  • ResearchGate. (n.d.). Synthesis liquid crystal composites diacrylate resin of 2-methyl-1,4-phenylene bis(4-(3-acryloyloxy)propoxy)benzoate) with methyl methacrylate.
  • Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
  • Polysciences. (n.d.). 1,4-Phenylene diacrylate-, ≥ 95%.
  • ResearchGate. (n.d.). (PDF) Topochemical Polymerization in Phenylalanine Anchored Chiral Diacetylenes for Chiroptical Properties and Tunable Thermo-, Halo-, Solvatochromism.
  • ChemicalBook. (n.d.). N,N-Diethyl-1,4-phenylenediamine synthesis.
  • PubMed. (2009). Rapid Solid-State Photopolymerization of Cyclic Acetal-Containing Acrylates.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Photoreactive Diethyl 1,4-Phenylenediacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for Diethyl 1,4-Phenylenediacrylate (DEP) CAS: 17088-28-7 Support Tier: Level 3 (Method Development & Troubleshooting)

Core Technical Directive

The Critical Constraint: Diethyl 1,4-phenylenediacrylate (DEP) is a classic topochemical monomer . Unlike standard organic purification, the crystal lattice you grow determines the molecule's reactivity.

DEP undergoes a [2+2] photocycloaddition in the solid state upon exposure to UV/visible light. This reaction is strictly lattice-controlled (Schmidt’s Topochemical Postulates). If you select the wrong solvent, you may grow a polymorph where the alkene double bonds are too far apart (> 4.2 Å) to react, rendering your material useless for photopolymerization applications. Conversely, exposure to light during crystallization will lock impurities into the forming polymer matrix.

Golden Rule: All protocols below must be performed under amber light ( > 500 nm cutoff) or in a dark room.

Solvent Optimization Strategy

The Solubility-Stability Paradox

You need a solvent that dissolves DEP at elevated temperatures but excludes it upon cooling. However, DEP is an ester with conjugated double bonds, making it susceptible to:

  • Thermal Polymerization: Occurs if boiling point is too high (> 80°C).

  • Hydrolysis: Occurs in wet protic solvents if pH is not neutral.

  • Oiling Out: Occurs if the solvent is too polar (hydrophobic effect).

Recommended Solvent Systems

Based on topochemical crystal engineering principles for phenylenediacrylates, the following systems are validated for high-purity, photoreactive crystal growth.

Solvent SystemRatio (v/v)Crystallization MethodResulting MorphologyRisk Factor
Ethanol (Abs.) 100%Slow CoolingPale Yellow Plates/NeedlesLow (Standard)
Ethyl Acetate / Hexane 1:3 to 1:5Vapor Diffusion or LayeringHigh-Quality Single CrystalsMedium (Flammability)
Acetone / Water 4:1Anti-solvent PrecipitationMicrocrystalline PowderHigh (Hydrolysis risk)
Toluene 100%EvaporationLarge PrismsHigh (Solvent inclusion)

Expert Insight: For maximum photoreactivity (topochemical polymerization), Ethanol is the gold standard. It typically yields the


-form (stacking axis ~4.0 Å), which is highly reactive. Toluene often yields the 

-form (stacking axis > 4.7 Å), which is photostable (non-reactive).

Standard Operating Procedure (SOP): The "Dark Room" Protocol

Objective: Purify DEP > 99% while maintaining photoreactive polymorph integrity.

Workflow Visualization

The following diagram outlines the critical decision pathways for the purification process.

Recrystallization_Workflow Start Crude DEP Sample Solubility_Test Solubility Test (Amb. Temp) Start->Solubility_Test Decision_1 Dissolves at RT? Solubility_Test->Decision_1 Too_Soluble Too Soluble (Switch to Hexane/EtOAc) Decision_1->Too_Soluble Yes Heat_Step Heat to 60°C (Amber Glass) Decision_1->Heat_Step No Filter Hot Filtration (Remove insoluble polymer) Heat_Step->Filter Cooling Controlled Cooling (1°C/min to 4°C) Filter->Cooling Oiling Oiling Out? Cooling->Oiling Seed Re-heat & Seed Oiling->Seed Yes Harvest Vacuum Filtration (Darkness) Oiling->Harvest No Dry Vacuum Dry < 40°C Harvest->Dry

Caption: Logical workflow for DEP recrystallization, highlighting critical decision points for solubility and phase separation.

Step-by-Step Methodology
  • Preparation:

    • Wrap all flasks in aluminum foil or use amber glassware.

    • Ensure all solvents are anhydrous (water promotes ester hydrolysis).

  • Dissolution:

    • Suspend crude DEP in Ethanol (10 mL/g) .

    • Heat gently to 60°C. Do not reflux vigorously.

    • Checkpoint: If the solution is cloudy, it likely contains pre-polymerized oligomers (insoluble). Perform a hot filtration through a 0.45 µm PTFE filter.

  • Crystallization:

    • Allow the filtrate to cool to room temperature naturally (approx. 20-30 mins).

    • Transfer to a 4°C fridge for 12 hours.

    • Warning: Do not shock-cool in dry ice; this creates amorphous material with low photoreactivity.

  • Isolation:

    • Filter crystals using a Buchner funnel (foil-wrapped).

    • Wash with cold (-20°C) Hexane to remove surface impurities.

    • Dry under vacuum at room temperature . Heat drying > 50°C can initiate thermal crosslinking.

Troubleshooting & FAQs

Q1: My solution turned into a sticky oil at the bottom of the flask instead of crystals. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the solute comes out of solution at a temperature above its melting point, or the solvent is too polar. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a "co-solvent" that is slightly less polar (e.g., add 10% Toluene or more Ethanol).

  • Seed the solution: Add a tiny crystal of pure DEP to the solution when it is slightly supersaturated. This provides a nucleation template, bypassing the oil phase.

Q2: The crystals are white, but they don't react under UV light.

Diagnosis: You likely isolated a photostable polymorph (e.g.,


-form). This happens if the packing distance between alkene bonds is > 4.2 Å.
The Fix: 
  • Change the solvent.[1][2][3][4][5] Switch from aromatic solvents (Toluene/Benzene) to Ethanol or Ethyl Acetate .

  • Increase the evaporation rate slightly.

  • Verify the polymorph using Powder X-Ray Diffraction (PXRD).[2][3] The reactive phase typically shows distinct low-angle peaks corresponding to the ~4Å stacking.

Q3: My yield is very low (< 40%).

Diagnosis: DEP is moderately soluble in organic solvents even at low temperatures. The Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation (in the dark, < 40°C) to half volume and repeat the cooling step.

  • Use an Anti-solvent method : Dissolve DEP in a minimum amount of Acetone, then slowly drip this solution into a large volume of vigorously stirring cold Hexane.

Q4: How do I remove the yellow color from the crystals?

Diagnosis: Yellowing indicates oxidation products or oligomers (dimers/trimers). The Fix:

  • Add Activated Carbon (5 wt%) during the hot dissolution step (Step 2). Stir for 5 minutes, then hot-filter.

  • Note: Pure DEP is white to pale yellow. Deep yellow/orange indicates degradation.

Mechanism of Action: Topochemical Polymerization[6]

Understanding why we purify is crucial. The diagram below illustrates the lattice-controlled reaction that necessitates high crystal quality.

Reaction_Mechanism cluster_constraints Schmidt's Postulates Crystal Monomer Crystal Lattice (Stacking < 4.0 Å) UV UV Irradiation (> 300 nm) Crystal->UV Excited Excited State (S1) UV->Excited Dimer Cyclobutane Dimer (Stereospecific) Excited->Dimer [2+2] Cycloaddition Polymer High MW Polymer (Topotactic) Dimer->Polymer Chain Propagation Constraint1 Parallel Alignment Constraint2 Distance < 4.2 Å

Caption: The topochemical reaction pathway. Solvent choice dictates the initial "Monomer Crystal Lattice" geometry, enabling or blocking the reaction.

References

  • Schmidt, G. M. J. (1971). Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678. Link

  • Hasegawa, M. (1983). Topochemical photopolymerization of diolefin crystals. Advances in Polymer Science, 42, 1-49. Link

  • TCI Chemicals. (n.d.). Diethyl 1,4-Phenylenediacrylate Product Specification. Retrieved from TCI America. Link

  • Sigma-Aldrich. (n.d.).[6] Crystallization and Precipitation - Technical Guide. Retrieved from SigmaAldrich.com. Link

Sources

preventing thermal polymerization during diethyl ester purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polymerization Prevention in Diethyl Ester Purification

Subject: Troubleshooting Thermal Polymerization During Purification of Unsaturated Diethyl Esters (Diethyl Maleate, Diethyl Fumarate, Diethyl Itaconate). Ticket ID: #T-8842-DEM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Silent" Failure Mode

Purifying unsaturated diethyl esters (such as Diethyl Maleate or Diethyl Fumarate ) presents a paradoxical challenge: the heat required to purify the monomer via distillation is the exact stimulus that triggers its destruction via radical polymerization.

Unlike simple solvents, these esters are "live" chemical species. A standard distillation protocol under nitrogen, which works for 99% of organic liquids, can cause catastrophic gelation (polymerization) in the column for these monomers. This guide details the Oxygen-Inhibitor Paradox and provides validated workflows to prevent thermal runaway.

Diagnostic & Troubleshooting (Q&A)

Q1: "My distillate is turning viscous or gelling in the receiver. I am distilling under high vacuum with a nitrogen bleed. What is wrong?"

Diagnosis: You are likely using MEHQ (Monomethyl ether of hydroquinone) as an inhibitor but starving it of oxygen.[1] Root Cause: MEHQ is not an inhibitor in its own right; it is a radical scavenger precursor. It requires dissolved oxygen to form the active quinone-ether radical that terminates polymer chains. By using a nitrogen bleed, you have created an anaerobic environment where MEHQ is chemically inert. Solution:

  • Immediate Fix: Switch your capillary bleed from Nitrogen to Dry Air . The small amount of oxygen introduced (approx. 5–20 ppm dissolved O2) is sufficient to activate MEHQ but insufficient to create an explosion hazard at typical vacuum pressures (verify LEL limits for your specific setup).

  • Alternative: If you must strictly exclude oxygen, switch the inhibitor to Phenothiazine (PTZ) , which functions effectively in anaerobic conditions.

Q2: "At what temperature does Diethyl Maleate typically polymerize, and how do I stay below it?"

Diagnosis: Thermal initiation is stochastic but accelerates exponentially above 100°C. Technical Insight: Diethyl Maleate boils at ~225°C at atmospheric pressure. Distilling at this temperature guarantees significant polymer formation and yield loss. Solution:

  • Mandatory Vacuum: You must reduce the boiling point to <90°C .

  • Target Vacuum: < 10 mmHg (Torr).

  • Reference Data: At 10 mmHg, Diethyl Maleate boils at approx. 95–98°C. At 2 mmHg, it boils at ~75°C.

Q3: "How do I remove the inhibitor after purification?"

Diagnosis: Downstream applications (e.g., controlled polymerization or biological assays) require inhibitor-free monomer. Protocol: Do not distill to remove the inhibitor (you will just re-initiate polymerization). Use Adsorption Chromatography .

  • Method: Pass the monomer through a column of Inhibitor Remover (e.g., alumina or specific ion-exchange resins) .

  • Validation: Check optical density (color) or wash a small aliquot with NaOH; phenolic inhibitors turn yellow/brown in base.

Technical Data & Inhibitor Selection

Table 1: Inhibitor Profiles for Diethyl Ester Distillation

InhibitorCommon NameActivation RequirementPrimary Use CaseRemoval Method
MEHQ 4-MethoxyphenolAerobic (Requires O2)Storage; Vacuum distillation with air bleed.Alkaline wash or Alumina column.
PTZ PhenothiazineAnaerobic or AerobicHigh-temp distillation; Nitrogen-only environments.Distillation (remains in pot) or Acid wash.
HQ HydroquinoneAerobic General purpose; less soluble in organics than MEHQ.Alkaline wash.
TBC 4-tert-ButylcatecholAerobic High reactivity monomers; prone to discoloration.Alumina column.

Experimental Protocols

Protocol A: Vacuum Distillation with Air-Activated Inhibition

Use this standard workflow for Diethyl Maleate/Fumarate stabilized with MEHQ.

  • Preparation:

    • Charge the boiling flask with the crude ester.

    • Add 500–1000 ppm MEHQ to the pot (even if the crude already contains it, add fresh inhibitor to account for consumption).

    • Add Copper turnings (approx. 0.5g per liter) to the pot (acts as a synergistic radical trap).

  • System Setup:

    • Use a short-path distillation head to minimize residence time.

    • Crucial Step: Insert a capillary bleed tube into the boiling flask liquid. Connect the other end to a Drying Tube (CaCl2) open to the atmosphere (Air), not a nitrogen line.

  • Process:

    • Apply vacuum to achieve pressure < 5 mmHg .[2]

    • Begin heating.[2] Regulate the air bleed so a steady stream of fine bubbles rises through the liquid (sparging).

    • Collect the main fraction when the vapor temperature stabilizes (approx. 80–90°C at 5 mmHg).

  • Safety Check:

    • Monitor the "pot" viscosity. If the liquid thickens or "smoke" (polymer sublimation) appears, stop heating immediately and quench with air.

Protocol B: Inhibitor Removal (Flash Column)

Use this to prepare pure monomer immediately before use.

  • Materials: Glass column, Activated Basic Alumina (Brockmann I), Glass wool.

  • Packing: Pack a small column (e.g., 20g Alumina per 100g monomer). Do not wet-pack; use dry packing to avoid introducing solvents.

  • Elution:

    • Pour the diethyl ester directly onto the column.

    • Apply slight positive pressure (nitrogen or air) to push the monomer through.

    • Collect the eluate.

  • Verification: The eluate should be colorless. The top of the alumina column will turn dark brown/purple as it traps the phenolic inhibitors.

Visualizations & Mechanisms

Figure 1: The Oxygen-Inhibitor Mechanism (MEHQ vs. PTZ)

This diagram illustrates why Nitrogen bleeds fail with MEHQ.

InhibitionMechanism cluster_MEHQ MEHQ Mechanism (Aerobic) cluster_Failure Nitrogen Bleed Failure Mode MEHQ MEHQ (Inhibitor) Complex Peroxy Complex MEHQ->Complex Requires Radical Free Radical (R•) Radical->Complex Trapped O2 Dissolved Oxygen (O2) O2->Complex Essential Co-factor Stable Stable Product (Termination) Complex->Stable Safe N2 Nitrogen Atmosphere MEHQ_Fail MEHQ (Inactive) N2->MEHQ_Fail Displaces O2 Poly POLYMERIZATION (Gelation) MEHQ_Fail->Poly Cannot Trap R•

Caption: MEHQ requires oxygen to form the active inhibiting complex. Under nitrogen (anaerobic), MEHQ is ineffective, leading to polymerization.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Distillate Gelling or Low Yield CheckInhib Which Inhibitor is used? Start->CheckInhib MEHQ MEHQ / Hydroquinone CheckInhib->MEHQ PTZ Phenothiazine (PTZ) CheckInhib->PTZ CheckGas Check Bleed Gas MEHQ->CheckGas CheckTemp Check Pot Temp PTZ->CheckTemp CheckGas->CheckTemp Using Air? ActionAir ACTION: Switch N2 to Air Bleed CheckGas->ActionAir Using Nitrogen? ActionVac ACTION: Improve Vacuum (Target <10 mmHg) CheckTemp->ActionVac Temp > 100°C? ActionPTZ ACTION: Switch to PTZ (Anaerobic OK) CheckTemp->ActionPTZ Inhibitor Consumed?

Caption: Step-by-step logic to identify the root cause of thermal polymerization during distillation.

References

  • Niesbach, A., et al. (2013). The inhibition of acrylic acid and acrylate ester polymerization in a heterogeneously catalysed pilot-scale reactive distillation column. Chemical Engineering Science. Link

  • Sigma-Aldrich Technical Bulletin . Inhibitor Removers and Prepacked Columns. Link

  • Org. Synth. 1930, 10, 58 . Ethyl Methylmalonate (Purification Protocols). Link

  • IntegrateChem . Diethyl Maleate Technical Data Sheet & Boiling Points. Link

  • Google Patents US5034156A . Method for inhibiting the polymerization of acrylic acid (MEHQ/PTZ Synergy). Link

Sources

Technical Support Center: Stereocontrol in p-Phenylenediacrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing cis-trans Isomerization in p-Phenylenediacrylate (PDA) Synthesis Ticket ID: PDA-ISO-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Diagnostic & Strategy Module

User Directive: You are experiencing low crystallinity, oily products, or inconsistent melting points. These are hallmark symptoms of stereochemical impurity (presence of cis,trans or cis,cis isomers alongside the desired trans,trans isomer).

Before modifying your protocol, use the following decision matrix to identify the source of isomerization.

DiagnosticFlow Start Identify Isomerization Source Check1 Is the product solid directly after reaction? Start->Check1 Check2 Does it turn to oil/gum during workup? Check1->Check2 Yes SynthIssue ISSUE: Synthetic Control (Kinetic/Thermodynamic Failure) Check1->SynthIssue No (Oily crude) Check2->SynthIssue No (Remains solid but low mp) EnvIssue ISSUE: Environmental Control (Photo-isomerization) Check2->EnvIssue Yes RouteA Review Heck Protocol (Pd-H Re-insertion) SynthIssue->RouteA Using Acrylates + Halide RouteB Review Knoevenagel (Incomplete Decarboxylation) SynthIssue->RouteB Using Aldehyde + Malonate Action1 Implement Amber Glassware & UV Exclusion EnvIssue->Action1

Figure 1: Diagnostic logic flow to isolate the root cause of stereochemical loss.

Synthesis Optimization Protocols

Protocol A: The Heck Coupling (Kinetic Control)

Context: The Heck reaction is efficient but prone to isomerization if the


-hydride elimination step is reversible. The palladium hydride (Pd-H) species can re-insert into the formed double bond, allowing rotation and subsequent elimination to the thermodynamically less favored cis isomer.

Optimized Workflow:

  • Substrates: 1,4-Diiodobenzene + Alkyl Acrylate (Excess).

  • Catalyst System: Use "Ligand-Free" conditions or bulky phosphines to prevent re-insertion.

  • Temperature: Keep below 100°C if possible; higher temperatures accelerate Pd-H re-insertion.

VariableStandard Condition (Risk)Optimized Condition (Stereoselective) Mechanism
Halide Bromides/ChloridesIodides (1,4-Diiodobenzene)Faster oxidative addition allows milder temps, reducing thermal isomerization.
Base Triethylamine (

)
NaOAc or

Inorganic bases reduce the coordination of amine to Pd, destabilizing the isomerization pathway.
Solvent DMF (High Temp)DMAc or NMP (80-90°C)Polar aprotic solvents stabilize the cationic Pd intermediate without requiring excessive heat.
Additive NoneTBAB (Phase Transfer)Stabilizes Pd nanoparticles (Jeffery conditions), promoting faster turnover over isomerization.

Step-by-Step Procedure:

  • Charge a dry flask with 1,4-diiodobenzene (1.0 eq), anhydrous

    
     (2.5 eq), and TBAB (0.2 eq).
    
  • Add DMAc (0.2 M concentration relative to diiodide).

  • Degas by bubbling

    
     for 15 mins (Oxygen promotes catalyst decomposition).
    
  • Add Alkyl Acrylate (2.5 eq) and

    
     (2 mol%).
    
  • Heat to 85°C (Do not reflux). Monitor by TLC.[1]

  • CRITICAL: Stop reaction immediately upon consumption of starting material. Prolonged heating after conversion favors thermodynamic equilibration (which paradoxically can increase cis content if the catalyst is active).

Protocol B: Knoevenagel Condensation (Thermodynamic Control)

Context: This route synthesizes p-phenylenediacrylic acid (which is then esterified). The Doebner modification uses pyridine/piperidine to drive the reaction to the thermodynamic limit, which is almost exclusively trans,trans.

Optimized Workflow:

  • Substrates: Terephthalaldehyde + Malonic Acid.

  • Solvent: Pyridine (acts as solvent and base).[2]

  • Catalyst: Piperidine.[2][3][4]

Step-by-Step Procedure:

  • Dissolve terephthalaldehyde (1.0 eq) and malonic acid (2.4 eq) in Pyridine (5-10 volumes).

  • Add catalytic Piperidine (0.1 eq).

  • Heat to reflux (115°C) .

    • Why Reflux? Unlike Heck, this reaction relies on reversibility. The cis isomer is sterically congested. High heat ensures that any cis formed reverts to the aldehyde/enolate and re-condenses to the stable trans form.

  • Continue until

    
     evolution ceases.
    
  • Workup: Pour into ice-cold HCl (1M). The trans,trans-acid will precipitate as a white solid.

  • Esterification: Convert to ester using

    
    /Alcohol. Note: Acid-catalyzed esterification usually retains stereochemistry if done in the dark.
    

Environmental Control (The "Dark" Room)

The Problem: Phenylenediacrylates are conjugated systems with strong UV absorption. Excitation (


) breaks the double bond character, allowing free rotation. Upon relaxation, the molecule statistically settles into cis or trans.

Mitigation Strategy:

  • Amber Glassware: Mandatory for all storage and reaction vessels.

  • Foil Wrapping: If amber glass is unavailable, wrap flasks in aluminum foil.

  • Lighting: In severe cases (e.g., isolation of pure isomers), use Red LED lab lighting. Red light lacks the energy to excite the acrylate

    
    -system.
    

Purification & Isolation

If you have a mixture (e.g., 90:10 trans:cis), you must purify based on physical properties.

Method: Selective Recrystallization

  • Principle: Trans,trans isomers are planar and pack efficiently (high lattice energy). Cis isomers have a "kink" that disrupts packing, making them significantly more soluble in organic solvents.

  • Solvent System: Ethanol or Ethyl Acetate/Hexane.

  • Protocol:

    • Dissolve crude mixture in boiling solvent.

    • Allow to cool slowly to room temperature, then to 4°C.

    • The precipitate is enriched trans,trans. The mother liquor holds the cis isomers.

    • Do not use column chromatography on silica gel unless necessary; acidic sites on silica can catalyze isomerization.

Troubleshooting FAQs

Q1: My product is a yellow oil, but it should be a white solid. What happened? A: You likely have a significant amount of cis,trans or cis,cis isomer. This acts as an impurity, depressing the melting point (eutectic effect).

  • Fix: Attempt recrystallization from cold ethanol. If it doesn't crystallize, seed it with a pure trans crystal if available. If synthesized via Heck, check if you overheated the reaction.

Q2: Can I convert the cis isomer back to trans? A: Yes. This is called Iodine-Catalyzed Photoisomerization .

  • Protocol: Dissolve the oily mixture in toluene. Add a crystal of Iodine (

    
    , ~1-2 mol%). Expose to sunlight or a tungsten lamp for 2 hours. Iodine forms a radical adduct that allows bond rotation, and the system eventually settles into the thermodynamic trans well. Wash with sodium thiosulfate to remove iodine.
    

Q3: Why does my Knoevenagel product smell like styrene? A: You likely had thermal decarboxylation of the double bond itself (loss of the acrylate function) due to excessive heat, or polymerization occurred. Ensure you are refluxing only long enough to remove the carboxylic


, not to degrade the vinyl group.

Visualizing the Mechanism

The following diagram illustrates the Heck Catalytic Cycle and the specific point where "Slippage" leads to isomerization.

HeckMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Coord Olefin Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination (Product Formation) Insert->BetaElim BetaElim->Pd0 Reductive Elim (Base) TransProd Trans-Product (Released) BetaElim->TransProd ReInsert Hydride Re-insertion (Isomerization Risk) BetaElim->ReInsert Slow Base Turnover CisProd Cis-Product ( impurity) BetaElim->CisProd From Rotated Intermed. ReInsert->BetaElim Rotation

Figure 2: The Heck Catalytic Cycle. Note the red path: if the base does not regenerate Pd(0) quickly, the Pd-H species re-inserts, scrambling the stereochemistry.

References

  • Heck Reaction Stereoselectivity

    • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry. Link

    • Insight: Details the Pd-H re-insertion mechanism responsible for isomeriz
  • Knoevenagel-Doebner Modification

    • List, B. (2010). Doebner Modification. Organic Chemistry Portal. Link

    • Insight: Confirms thermodynamic control yielding trans-unsatur
  • Dürr, H., & Bouas-Laurent, H. (2003). Photochromism: Molecules and Systems. Elsevier.
  • Purification & Crystallinity

    • Hasegawa, M. (1983). Topochemical Photopolymerization of Diolefin Crystals. Chemical Reviews. Link

    • Insight: Discusses the strict packing requirements of phenylenediacrylates, confirming why cis isomers (impurities) destroy crystallinity (oiling out).

Sources

Technical Support Center: Enhancing Photoreactivity Rates of Diethyl 1,4-Phenylenediacrylate Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the solid-state photopolymerization of Diethyl 1,4-Phenylenediacrylate (PDAC). This guide is designed for researchers, chemists, and materials scientists engaged in the synthesis of highly crystalline polymers via topochemical [2+2] cycloaddition. The photoreactivity of PDAC is a classic example of what Masaki Hasegawa termed "four-center type photopolymerization," a process governed by the precise alignment of monomer molecules within a crystal lattice.[1]

Achieving high photoreactivity rates and complete conversion is critically dependent on obtaining the correct crystal polymorph and maintaining the integrity of the crystal lattice throughout the irradiation process. This guide provides in-depth, experience-based answers to frequently encountered questions and offers a systematic approach to troubleshooting common experimental challenges. Our goal is to empower you to optimize your reaction conditions, enhance your polymerization rates, and achieve reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of PDAC photoreactivity in the solid state?

The photoreactivity of PDAC crystals is a topochemical [2+2] cycloaddition reaction. This means the reaction's outcome is dictated by the geometry and packing of the monomer molecules in the crystal lattice.[2] For the reaction to proceed, the crystal structure must adhere to Schmidt's topochemical principles, which state that the reactive double bonds of adjacent monomer molecules must be parallel and separated by a distance of less than 4.2 Å.

Upon irradiation with UV light of an appropriate wavelength, one of the double bonds is excited to a higher energy state. It then reacts with a neighboring, ground-state double bond to form a cyclobutane ring. Because PDAC is a bifunctional monomer, this process can repeat along a crystal axis, propagating to form a linear, highly crystalline polymer chain with a 1,3-trans configuration in the cyclobutane rings.[1] The entire process ideally occurs with minimal disruption to the crystal lattice, in what is known as a single-crystal-to-single-crystal (SCSC) transformation.

PDAC_Polymerization cluster_0 Monomer Crystal Lattice cluster_1 Polymer Crystal Monomer1 PDAC Monomer (n) Monomer2 PDAC Monomer (n+1) Monomer3 ... Irradiation UV Irradiation (hν) Polymer Poly(PDAC) Chain Irradiation->Polymer [2+2] Cycloaddition

Caption: Topochemical polymerization of PDAC monomers.

Q2: Why is my PDAC sample not reacting, or reacting very slowly, upon UV irradiation?

Low photoreactivity is almost always linked to one of two factors: an incorrect crystal polymorph or suboptimal irradiation conditions.

  • Crystal Polymorphism: PDAC can crystallize in different forms (polymorphs), and not all of them are photoactive. Only a polymorph that aligns the monomer units in a parallel fashion with a double-bond separation of < 4.2 Å will be reactive. If slow cooling or the wrong solvent is used during crystallization, you may obtain a stable but non-reactive polymorph where the molecules are packed in a herringbone or other unfavorable arrangement.

  • Irradiation Wavelength: The incident light must be absorbed by the monomer to initiate the reaction. The optimal wavelength corresponds to the π → π* transition of the acrylate groups within the crystal. While solution-phase UV-Vis can give a preliminary idea, the absorption maximum in the solid state can be different. Irradiating at a non-optimal wavelength will result in poor energy absorption and a low quantum yield.

Q3: How does temperature affect the polymerization rate?

Temperature has a profound and complex effect on this reaction. A study on PDAC photopolymerization revealed that a rigid crystal lattice is essential for the reaction to proceed efficiently.[1]

  • Below the Crystal Transition Point: At lower temperatures, the crystal lattice is rigid, holding the monomers in the ideal orientation for polymerization. This is typically the optimal temperature range for achieving high conversion and a highly crystalline polymer.

  • Near or Above a Crystal Transition Point: Some compounds exhibit temperature-induced phase transitions. If PDAC undergoes such a transition, the crystal packing can change to a non-reactive arrangement, suppressing the polymerization. The monomer crystals may become sticky, and the reaction often halts at the oligomer stage.[1]

  • Above the Melting Point: In the molten, liquid state, the topochemical pre-alignment is lost. The reaction mechanism changes from a controlled [2+2] cycloaddition to a conventional, less-ordered free-radical vinyl polymerization, which often requires an initiator and can be influenced by oxygen.[1]

Q4: How can I monitor the progress of the polymerization reaction?

Several techniques can be used to monitor the conversion of monomer to polymer in real-time or quasi-real-time:

  • Infrared (IR) Spectroscopy: This is one of the most direct methods. The disappearance of the C=C stretching vibration of the acrylate group (typically around 1635 cm⁻¹) can be monitored. The ratio of this peak to an internal standard peak that does not change during the reaction (e.g., the C=O ester peak around 1720 cm⁻¹) provides a quantitative measure of conversion.

  • UV-Vis Spectroscopy: As the conjugated acrylate groups are consumed, the UV absorbance of the sample will decrease. This can be used to track the reaction kinetics, especially in thin films.

  • X-ray Diffraction (XRD): For SCSC transformations, single-crystal XRD can be used to follow the changes in unit cell parameters and even solve the structure at intermediate stages. For polycrystalline samples, powder XRD (PXRD) can show the gradual shift in peak positions from the monomer to the polymer crystal lattice.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.

Caption: A logical workflow for troubleshooting common issues.

Issue 1: Low or No Photoreactivity
  • Symptom: After prolonged UV irradiation, spectroscopic analysis (IR, UV-Vis) shows little to no change in the monomer signal.

  • Primary Cause: The crystal structure is not suitable for topochemical reaction. The distance between reactive double bonds likely exceeds the 4.2 Å limit stipulated by Schmidt's rule.

  • Solution & Rationale:

    • Verify Crystal Polymorph: Before irradiation, analyze your crystals using Powder X-ray Diffraction (PXRD) or single-crystal XRD if possible. Compare the diffraction pattern to that of a known photoactive polymorph if a reference is available.

    • Optimize Crystallization: The key to obtaining the photoactive polymorph is controlling the nucleation and growth rate.

      • Action: Re-crystallize the PDAC monomer using a slow evaporation technique. A solvent system of intermediate polarity, such as toluene/hexane or ethyl acetate/hexane, often yields high-quality, photoactive crystals. Rapid precipitation from a highly soluble system should be avoided as it can trap kinetically favored but non-reactive polymorphs.

Issue 2: Reaction Starts but Halts at Low-to-Moderate Conversion
  • Symptom: The reaction proceeds initially but plateaus, leaving a significant amount of unreacted monomer, even with continued irradiation.

  • Primary Cause 1: Accumulation of lattice strain and defects. As the reaction proceeds, the newly formed cyclobutane rings can introduce strain into the crystal. This strain can create defects that disrupt the perfect alignment of the remaining monomer units, effectively terminating the polymerization chain.

  • Solution & Rationale:

    • Action: Anneal the crystals. Gently heating the monomer crystals to a temperature well below their melting point for several hours before irradiation can reduce the number of initial defects, leading to more complete conversion.

  • Primary Cause 2: The reaction temperature is too high, approaching a crystal transition point.[1]

  • Solution & Rationale:

    • Action: Perform the irradiation at a controlled, lower temperature. Use a cooling stage or conduct the experiment in a temperature-controlled chamber to maintain the rigid, photoactive lattice structure.

Issue 3: Crystals Fracture, Turn Opaque, or Lose Integrity During Irradiation
  • Symptom: The initially transparent, well-defined crystals become cloudy, opaque, or physically crack as the reaction progresses.

  • Primary Cause: A significant mismatch between the monomer and polymer crystal lattices. While the reaction is topochemically controlled, the unit cell dimensions of the resulting polymer are not identical to the monomer. This mismatch induces significant mechanical stress, which, if accumulated too quickly, can lead to the physical degradation of the crystal.

  • Solution & Rationale:

    • Reduce Light Intensity: A very high photon flux can initiate polymerization at many sites simultaneously, leading to rapid stress buildup.

      • Action: Decrease the intensity of the UV lamp or increase the distance between the lamp and the sample. This slows the overall rate of conversion, allowing the crystal lattice more time to relax and accommodate the structural changes without fracturing.

    • Lower the Temperature: At lower temperatures, molecular vibrations are reduced, and the lattice is more rigid. This can sometimes help maintain crystal integrity during the transformation.

      • Action: Combine a lower light intensity with a cooled sample stage for optimal results.

Experimental Protocols

Protocol 1: Preparation of Photoactive PDAC Crystals
  • Objective: To crystallize Diethyl 1,4-Phenylenediacrylate (PDAC) into its photoactive polymorph suitable for solid-state polymerization.

  • Rationale: Slow crystal growth from a carefully selected solvent system is crucial to favor the thermodynamically stable, ordered packing required for topochemical reactivity over kinetically trapped, disordered forms.

  • Materials:

    • Purified PDAC monomer

    • Toluene (ACS grade or higher)

    • n-Hexane (ACS grade or higher)

    • Clean glass vial (e.g., 20 mL scintillation vial)

    • Aluminum foil

  • Procedure:

    • Dissolve ~100 mg of PDAC monomer in a minimal amount of toluene (~2-3 mL) in the glass vial at room temperature. Ensure all solid is completely dissolved.

    • Slowly add n-hexane dropwise while gently swirling the vial until the solution becomes faintly turbid. This indicates the point of saturation has been reached.

    • Add a few more drops of toluene to just redissolve the precipitate and make the solution clear again.

    • Cover the vial with aluminum foil. Pierce a few very small holes in the foil with a needle. This will allow for very slow evaporation of the solvent.

    • Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet cabinet or drawer) at room temperature.

    • Allow the solvent to evaporate over 2-4 days. Well-defined, needle-like, or prismatic crystals should form.

    • Once a sufficient crop of crystals has formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold n-hexane to remove any residual impurities.

    • Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator at room temperature.

Protocol 2: Monitoring Polymerization Kinetics with FT-IR Spectroscopy
  • Objective: To quantitatively measure the conversion of PDAC monomer to polymer as a function of irradiation time.

  • Rationale: The consumption of the vinyl C=C bond provides a direct spectroscopic marker for the progress of the [2+2] cycloaddition. Attenuated Total Reflectance (ATR) is an ideal technique for solid samples.

  • Equipment:

    • FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

    • UV light source (e.g., medium-pressure mercury lamp with appropriate filters)

    • Polycrystalline sample of photoactive PDAC

  • Procedure:

    • Baseline Spectrum (t=0): Place a small, representative sample of the PDAC crystals onto the ATR crystal and apply consistent pressure. Record a high-quality FT-IR spectrum. This is your 0% conversion reference.

    • Identify Key Peaks:

      • Reactive Peak: Locate the sharp C=C stretching peak of the acrylate group at approximately 1635 cm⁻¹.

      • Reference Peak: Locate a peak that will not change during polymerization. The ester C=O stretch at ~1720 cm⁻¹ is an excellent internal standard.

    • Calculate Initial Peak Ratio: Determine the height or area of the C=C peak and the C=O peak. Calculate the initial ratio R₀ = (Area_C=C) / (Area_C=O).

    • Irradiation: Remove the sample from the ATR. Irradiate the sample with the UV source for a defined period (e.g., 5 minutes).

    • Measure Spectrum (t=1): Place the irradiated sample back on the ATR crystal, ensuring consistent sample placement and pressure. Record a new spectrum.

    • Calculate New Ratio: Determine the new peak ratio R₁ = (Area_C=C) / (Area_C=O) for the irradiated sample.

    • Calculate Conversion: The percent conversion at time t₁ can be calculated as:

      • Conversion (%) = [1 - (R₁ / R₀)] * 100

    • Repeat: Continue irradiating the sample in time increments (steps 4-7) to build a kinetic profile of conversion versus time.

Quantitative Data Summary

ParameterTypical Value / ConditionRationale & Notes
Crystal System (Photoactive) Monoclinic or OrthorhombicThese systems commonly allow for the necessary parallel stacking.
Reactive Bond Distance < 4.2 ÅA fundamental requirement of the Schmidt topochemical postulate.
Irradiation Wavelength 310 - 365 nmCorresponds to the π → π* transition of the conjugated system. A broad-spectrum mercury lamp is effective.
Optimal Temperature Room Temperature (~20-25 °C)Balances lattice rigidity with sufficient molecular mobility for reaction without inducing disruptive phase transitions.[1]
Reaction Monitoring (IR) C=C stretch (~1635 cm⁻¹)Disappearance of this peak relative to a stable reference (e.g., C=O at ~1720 cm⁻¹) allows for quantification.
Product Configuration 1,3-trans cyclobutaneThe stereochemistry is strictly controlled by the topochemical nature of the reaction in the crystal.[1]

References

  • Hasegawa, M. (1973). Four-center type photopolymerization in the crystalline state. VI. Kinetic and structural study of the polymerization of p-phenylenediacrylic acid diethyl ester. Journal of Polymer Science Part A, 11, 2501-2517.
  • Wikipedia. (n.d.). Topochemical polymerization. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Crystallographic Characterization of Diethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Nuance of Esters

Diethyl esters represent a critical class of pharmaceutical intermediates and prodrugs, often synthesized to mask polar carboxyl groups, thereby enhancing lipophilicity and membrane permeability. However, unlike their parent carboxylic acids—which form robust, hydrogen-bonded dimers with high lattice energy—diethyl esters rely on weaker van der Waals and dipole-dipole interactions.

This reduction in lattice energy introduces specific solid-state challenges: low melting points , high polymorphic propensity , and habit modification (plate-like growth) . This guide objectively compares the two primary X-ray Diffraction (XRD) methodologies—Single Crystal (SC-XRD) and Powder (PXRD) —and provides a validated protocol for overcoming the specific artifacts associated with diethyl ester analysis.

Methodological Comparison: SC-XRD vs. PXRD[1][2]

For a diethyl ester derivative, the choice between Single Crystal and Powder diffraction is not binary; it is distinctively sequential.

Comparative Performance Matrix
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD)
Primary Utility Absolute Structure Determination. Defines connectivity, stereochemistry (chirality), and packing motifs.[1]Bulk Phase Identification. Detects polymorphs, quantifies crystallinity, and monitors batch consistency.
Sample Requirement One high-quality crystal (

).
10–500 mg of bulk powder (destructive to particle habit).
Resolution Atomic resolution (

).
Phase resolution (Peak position/Intensity).
Diethyl Ester Specifics Critical: Resolves the flexible ethyl chain conformation ( trans vs. gauche) which often drives polymorphism.Critical: Identifies "preferred orientation" artifacts common in ester platelets.
Turnaround Hours to Days (harvesting dependent).Minutes (10–30 min scan).
Mechanism of Action
  • SC-XRD acts as the "Architectural Blueprint," mapping the exact electron density to locate every carbon and oxygen atom in the ethyl chains.

  • PXRD acts as the "Fingerprint Scanner," comparing the bulk material against the calculated pattern from the SC-XRD blueprint to ensure the synthesized batch matches the desired form.

Technical Deep Dive: The "Preferred Orientation" Trap

Diethyl esters frequently crystallize as thin plates or needles due to the anisotropic growth rates of the ethyl chains vs. the core ring structure.

  • The Problem: When packed into a standard flat-plate PXRD holder, these plates lie flat (like a deck of cards thrown on a table). This aligns the

    
     lattice planes parallel to the sample surface.
    
  • The Artifact: The diffraction pattern will show artificially enhanced intensities for

    
     peaks and near-zero intensity for others. This can be misinterpreted as a new polymorph .
    
Validated Solution: The Capillary Transmission Method

Do not use flat-plate reflection geometry for high-aspect-ratio esters. Instead, use a spinning capillary in transmission mode.

Experimental Protocol: Capillary Transmission XRD
  • Sample Prep: Gently grind the diethyl ester crystals using an agate mortar. Caution: Esters often have low melting points; vigorous grinding can induce amorphous conversion or melting (mechanochemical activation).

  • Loading: Fill a borosilicate glass capillary (

    
     mm diameter) with the powder.
    
  • Mounting: Align the capillary on the goniometer head.

  • Data Collection:

    • Geometry: Debye-Scherrer (Transmission).

    • Rotation: Spin the capillary at 60 RPM to randomize crystallite orientation.

    • Scan Range: 2

      
       = 3° to 40° (Esters rarely have significant peaks 
      
      
      
      ).

Case Study: Polymorph Screening of Diethyl 2-Phenylmalonate Derivative

Hypothetical data based on typical ester behavior.

Objective: Distinguish between the stable thermodynamic form (Form I) and a metastable kinetic form (Form II) of a diethyl ester prodrug.

Experimental Data Summary
ParameterForm I (Stable) Form II (Metastable) Observation
Melting Point (DSC)


Lower MP indicates weaker lattice (metastable).
Key XRD Peak (

)

(Strong)

(Absent)
Diagnostic peak for Form I.
Ethyl Chain Conformation Trans-planarGauche-twistedTwist increases volume, lowering density.
Stability Indefinite at RTConverts to Form I in 48hCritical: Must analyze immediately after isolation.

Analysis: The PXRD pattern of Form II shows a shift in the low-angle peaks (


) to lower values compared to Form I, indicating a larger unit cell volume. This is consistent with the inefficient packing of the gauche ethyl chains.

Visualizations

Diagram 1: The Analytical Workflow

This workflow illustrates the decision logic for characterizing a new diethyl ester batch, specifically addressing the risk of preferred orientation.

XRD_Workflow Start Crude Diethyl Ester Synthesis Microscopy Optical Microscopy (Check Habit) Start->Microscopy SC_XRD Single Crystal XRD (Structure Solution) Start->SC_XRD If Single Crystal Available Habit_Check Is Habit Plate/Needle? Microscopy->Habit_Check Prep_Flat Standard Flat Plate (Reflection) Habit_Check->Prep_Flat No (Blocky) Prep_Cap Capillary (Transmission) Habit_Check->Prep_Cap Yes (Plates) PXRD_Scan Run PXRD Scan Prep_Flat->PXRD_Scan Prep_Cap->PXRD_Scan Comparison Compare Experimental vs. Calculated Pattern PXRD_Scan->Comparison SC_XRD->Comparison

Caption: Analytical workflow prioritizing sample geometry selection based on crystal habit to avoid orientation artifacts.

Diagram 2: Polymorph Identification Logic

A logic tree for distinguishing true polymorphs from solvates (common in esters crystallized from ethanol/ether).

Polymorph_Logic New_Pattern New Unique PXRD Pattern TGA TGA / DSC Analysis New_Pattern->TGA Mass_Loss Significant Mass Loss (< 100°C)? TGA->Mass_Loss Solvate Solvate/Hydrate (Pseudopolymorph) Mass_Loss->Solvate Yes (>1%) True_Poly True Polymorph Mass_Loss->True_Poly No Recryst Recrystallize from Different Solvent Solvate->Recryst To Desolvate True_Poly->Recryst To Verify Stability

Caption: Decision tree differentiating true polymorphs from solvates using thermal data (TGA).

References

  • Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). From Powders to Single Crystals: A Crystallographer's Toolbox. Molecular Pharmaceutics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Diethyl 1,4-Phenylenediacrylate via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the purity of starting materials is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. Diethyl 1,4-phenylenediacrylate, a key building block in the synthesis of various polymers and organic electronic materials, is no exception. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of its purity, juxtaposed with alternative analytical techniques. As a self-validating system, the protocols herein are designed to be both robust and illustrative of the underlying chemical principles at play.

The Analytical Imperative: Why Purity Matters

The functionality of diethyl 1,4-phenylenediacrylate is intrinsically linked to its molecular structure. The presence of impurities, which can arise from the synthetic route or degradation, can have profound and often detrimental effects on downstream applications. For instance, residual starting materials or by-products can terminate polymerization reactions, alter the photophysical properties of resulting materials, or introduce toxicological risks in biomedical applications. Therefore, a precise and accurate analytical method for purity determination is paramount.

Primary Analytical Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Given the relatively non-polar nature of diethyl 1,4-phenylenediacrylate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable analytical technique.[1][2][3] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[2][3][4] This configuration allows for the separation of analytes based on their hydrophobicity; more non-polar compounds, like our analyte of interest, will have a stronger affinity for the stationary phase and thus a longer retention time.[2]

The Causality Behind Method Selection

The choice of RP-HPLC is deliberate. Diethyl 1,4-phenylenediacrylate's structure, featuring a central phenyl ring and two diethyl acrylate moieties, renders it hydrophobic. This characteristic makes it an ideal candidate for separation on a non-polar stationary phase, such as octadecylsilane (C18).[1] Furthermore, HPLC is performed at or near ambient temperature, which mitigates the risk of thermal degradation or polymerization that can be a concern with other techniques like Gas Chromatography, especially for acrylate compounds.[5]

Hypothetical Synthesis and Potential Impurities

To appreciate the separation challenge, let's consider a plausible synthetic route for diethyl 1,4-phenylenediacrylate: a Wittig-Horner-Emmons reaction between terephthalaldehyde and a phosphonate ylide derived from an ethyl acrylate precursor.

cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurities Terephthalaldehyde Terephthalaldehyde Diethyl 1,4-phenylenediacrylate Diethyl 1,4-phenylenediacrylate Terephthalaldehyde->Diethyl 1,4-phenylenediacrylate Wittig-Horner-Emmons Reaction Unreacted Terephthalaldehyde Unreacted Terephthalaldehyde Unreacted Phosphonate Ylide Unreacted Phosphonate Ylide Mono-reacted Intermediate Mono-reacted Intermediate Polymeric By-products Polymeric By-products Phosphonate Ylide Phosphonate Ylide Phosphonate Ylide->Diethyl 1,4-phenylenediacrylate

Caption: Hypothetical synthesis and potential impurities.

This synthesis could lead to several impurities that our HPLC method must be able to resolve:

  • Unreacted Starting Materials: Terephthalaldehyde and the phosphonate ylide.

  • Intermediates: The mono-reacted intermediate where only one aldehyde group has reacted.

  • By-products: Products from side reactions or polymerization.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, with built-in checks for reproducibility and accuracy.

Instrumentation and Consumables
  • HPLC System: A quaternary pump system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: Acetonitrile.

  • Standard: A certified reference standard of diethyl 1,4-phenylenediacrylate.

Chromatographic Conditions
ParameterValueRationale
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)A gradient is employed to ensure the elution of both more polar and less polar impurities with good peak shape and within a reasonable runtime.
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-20 min: 95% B; 20.1-25 min: 50% BThe initial hold allows for the elution of very polar impurities. The gradient then separates compounds of increasing hydrophobicity. The final hold and re-equilibration ensure reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 280 nmDiethyl 1,4-phenylenediacrylate possesses a chromophore (the phenylenediacrylate system) that absorbs strongly in the UV region. 280 nm is a good starting point, but a DAD can be used to identify the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Sample and Standard Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of the diethyl 1,4-phenylenediacrylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution as required.

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Analysis Workflow

Start Start Prepare Mobile Phase & Equilibrate System Prepare Mobile Phase & Equilibrate System Start->Prepare Mobile Phase & Equilibrate System Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions Prepare Mobile Phase & Equilibrate System->Prepare Standard & Sample Solutions Inject Blank (Acetonitrile) Inject Blank (Acetonitrile) Prepare Standard & Sample Solutions->Inject Blank (Acetonitrile) Inject Standard Solution Inject Standard Solution Inject Blank (Acetonitrile)->Inject Standard Solution Inject Sample Solution Inject Sample Solution Inject Standard Solution->Inject Sample Solution Data Acquisition & Processing Data Acquisition & Processing Inject Sample Solution->Data Acquisition & Processing Calculate Purity Calculate Purity Data Acquisition & Processing->Calculate Purity End End Calculate Purity->End

Caption: RP-HPLC analysis workflow.

Data Interpretation and Purity Calculation

The purity of the diethyl 1,4-phenylenediacrylate sample is determined by area percent normalization.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation assumes that all components have a similar response factor at the detection wavelength. For a more accurate quantification, especially for known impurities, a calibration curve with certified standards of those impurities would be necessary.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While RP-HPLC is the recommended method, it is instructive to compare it with an alternative technique like Gas Chromatography.

FeatureReversed-Phase HPLCGas Chromatography (GC)
Principle Separation based on partitioning between a polar mobile phase and a non-polar stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Potential for Analyte Degradation Low, as analysis is performed at or near ambient temperature.Higher, as high temperatures are required for volatilization. Acrylates can be prone to polymerization.[5]
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization for polar or non-volatile compounds.
Sensitivity Generally good, detector-dependent (UV, MS, etc.).Excellent, especially with sensitive detectors like FID and MS.
Resolution High, easily optimized by adjusting mobile phase composition and gradient.Very high, especially with capillary columns.
Typical Runtime 15-30 minutes.10-40 minutes.
Why HPLC is the Superior Choice in this Context

For diethyl 1,4-phenylenediacrylate, the primary advantage of HPLC over GC lies in its gentle analytical conditions. The risk of inducing polymerization or degradation of the acrylate moieties at the high temperatures of a GC inlet and column is a significant concern that could lead to inaccurate purity assessments.[5] HPLC circumvents this issue entirely.

Trustworthiness Through a Self-Validating System

The robustness of this HPLC method is ensured by incorporating system suitability tests (SSTs) into the analytical run.

  • Tailing Factor: The tailing factor of the main peak should be between 0.8 and 1.5 to ensure peak symmetry.

  • Theoretical Plates: A high number of theoretical plates (e.g., > 2000) for the main peak indicates good column efficiency.

  • Reproducibility: The relative standard deviation (RSD) for the retention time and peak area of replicate injections of the standard should be less than 2%.

By meeting these SST criteria, the analytical system demonstrates its suitability for the intended purpose on the day of analysis, thereby ensuring the trustworthiness of the generated data.

Conclusion

The validation of diethyl 1,4-phenylenediacrylate purity is a critical step in ensuring the quality and performance of end-products. Reversed-Phase High-Performance Liquid Chromatography offers a robust, reliable, and gentle analytical solution that is superior to Gas Chromatography for this specific analyte. By understanding the chemical principles behind the method and implementing a self-validating protocol, researchers, scientists, and drug development professionals can have high confidence in the purity data they generate, leading to more consistent and successful research and development outcomes.

References

  • Pesyan, A. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Wikipedia. (2024). Reversed-phase chromatography.
  • Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques.
  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • PureSynth. (n.d.). Diethyl 1,4-Phenylenediacrylate.
  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
  • Wang, et al. (2019). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. SciTePress.
  • ResearchGate. (n.d.). HPLC Determination of Free Amounts of (Meth)acrylic Monomers in Solvent and Water-borne Poly(meth)acrylstes.
  • Qiu, Y., et al. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science.
  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography.
  • ResearchGate. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
  • Nichele, A. C. M., & dos Santos, J. H. Z. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Brazilian Journal of Analytical Chemistry.

Sources

comparison of photoreaction kinetics in solution vs solid state

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Photoreaction Kinetics in Solution vs. Solid State

Part 1: Executive Summary & Strategic Scope

In drug development and materials engineering, the photochemical stability of a compound is not an intrinsic constant; it is a function of its environment. This guide provides a technical comparison between solution-phase and solid-state photoreaction kinetics.

For a researcher, the critical distinction lies in the freedom of motion . In solution, reactivity is governed by diffusion and statistical collision frequency. In the solid state, reactivity is governed by the Topochemical Postulate —the strict geometric constraints of the crystal lattice. Understanding this dichotomy is essential for:

  • Shelf-life prediction: Why a drug stable in a crystal might degrade rapidly in an amorphous dispersion.

  • Process scale-up: Why a photoreaction yield drops when moving from a stirred vessel to a flow slurry.

  • Crystal Engineering: Designing polymorphs that are inherently photo-stable.

Part 2: Mechanistic Foundations

The Topochemical Postulate vs. Diffusion Control

The fundamental difference is best described by the "Reaction Cavity" concept.

  • Solution Phase (Isotropic): Molecules tumble freely. If the excited state lifetime (

    
    ) is long enough, the molecule will explore the conformational space required to reach the transition state. Kinetics are typically diffusion-controlled  or activation-controlled .
    
  • Solid State (Anisotropic): The molecule is "locked" in a specific conformation by its neighbors (lattice energy). For a reaction to occur, the reactive sites must be pre-aligned within a specific distance (typically < 4.2 Å for [2+2] cycloadditions, known as Schmidt’s Rule). If the lattice forbids the necessary molecular movement, the reaction is quenched, even if the electronic barrier is low.

Kinetic Models Comparison
FeatureSolution Phase KineticsSolid State Kinetics
Governing Law Integrated Rate Laws (0, 1st, 2nd Order)Nucleation & Growth Models (Avrami/JMAK, Prout-Tompkins)
Homogeneity Homogeneous (uniform concentration)Heterogeneous (reaction fronts, phase boundaries)
Rate Limiting Step Diffusion or Electronic Activation EnergyPhase Boundary Propagation or Lattice Strain
Key Parameter Rate Constant (

), Quantum Yield (

)
Rate Constant (

), Avrami Exponent (

)
Light Penetration Uniform (if stirred/dilute)Exponential Decay (Inner filter effect/Self-shielding)

Part 3: Visualization of Kinetic Pathways

The following diagram illustrates the divergent pathways a photo-excited molecule takes depending on its phase.

Photochemistry_Pathways cluster_Solution Solution Phase (High Freedom) cluster_Solid Solid State (Lattice Constraints) Start Ground State Molecule (S0) Excitation Excitation (hν) Start->Excitation ExcitedState Excited State (S1/T1) Excitation->ExcitedState Sol_Relax Vibrational Relaxation ExcitedState->Sol_Relax Solvent Collision Solid_Check Topochemical Check (Distance < 4.2 Å?) ExcitedState->Solid_Check Lattice Control Sol_Product Thermodynamic Product (Non-selective) Sol_Relax->Sol_Product Diffusion Control Solid_Product Kinetic Product (Stereoselective) Solid_Check->Solid_Product Yes (Allowed) Solid_Quench Fluorescence/Heat (Reaction Blocked) Solid_Check->Solid_Quench No (Forbidden)

Figure 1: Decision tree showing how lattice constraints in the solid state act as a "gatekeeper," often leading to high stereoselectivity or complete quenching compared to solution.

Part 4: Case Study – Nifedipine Photodegradation

To demonstrate the practical impact, we compare the photodegradation of Nifedipine , a light-sensitive calcium channel blocker.[1]

The Reaction: Nifedipine oxidizes to a nitroso-pyridine derivative upon exposure to UV/VIS light.

ParameterSolution (Ethanol/Water)Solid State (Crystalline Powder)Solid State (Amorphous Dispersion)
Kinetics Order Strict 1st Order (Exponential decay)Zero Order initially (Surface limited), then complex1st Order (Fast)
Half-life (

)
Minutes to Hours (Fast)Days to Weeks (Slow)Hours (Intermediate/Fast)
Mechanism Rapid molecular tumbling allows nitro-group rotation required for H-abstraction.Crystal packing restricts the nitro-group rotation. Reaction is limited to the surface layer (self-shielding).Lack of crystal lattice restores molecular mobility; stability drops drastically.
Implication Requires amber glassware during synthesis/analysis.Tablet coating is usually sufficient for shelf stability.Critical Risk: Amorphous formulations (for solubility enhancement) may lose photostability.

Expert Insight: This case highlights a common pitfall. Formulators often convert crystalline drugs to amorphous solid dispersions (ASDs) to improve bioavailability. However, by breaking the crystal lattice, you inadvertently remove the "topochemical protection," accelerating photodegradation kinetics back toward solution-like rates [1, 2].

Part 5: Experimental Protocols

As an application scientist, you cannot simply "run a spectrum" for solids. The physics of light absorption changes.[2]

Protocol A: Solution Phase Kinetics (The Standard)
  • Setup: Quartz cuvette in a temperature-controlled cell holder.

  • Actinometry: Use Potassium Ferrioxalate to determine the photon flux (

    
    ) of your lamp.
    
  • Measurement: Monitor Absorbance (

    
    ) at 
    
    
    
    over time.
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Self-Validation: Ensure the plot is linear for at least 3 half-lives.

Protocol B: Solid State Kinetics (The Challenge)

In solids, Beer-Lambert law fails due to scattering. You must use Diffuse Reflectance .

  • Sample Prep: Pack the powder into a sample holder with a quartz window. Ensure "infinite thickness" (usually > 2 mm depth) so no light passes through.

  • Instrumentation: UV-Vis Spectrophotometer with an Integrating Sphere .

  • Data Collection: Measure Reflectance (

    
    ) over time.
    
  • Transformation: Convert

    
     to the Kubelka-Munk function  (
    
    
    
    ), which is proportional to concentration:
    
    
  • Kinetic Modelling: Plot

    
     (fraction reacted) vs. time. Fit to the Avrami-Erofeev (JMAK)  equation:
    
    
    
    
    • Interpretation:

      • 
        : First-order (random nucleation).
        
      • 
        : Growth of nuclei (reaction spreads from defects).
        
      • 
        : Diffusion-limited (product layer blocks light).
        

Visualizing the Workflow:

Experimental_Workflow cluster_Sol Solution Protocol cluster_Solid Solid State Protocol S1 Dissolve Sample S2 Measure Absorbance (A) S1->S2 S3 Plot ln(A) vs t S2->S3 P1 Pack Powder (Infinite Thickness) P2 Measure Diffuse Reflectance (R) P1->P2 P3 Kubelka-Munk Transformation F(R) P2->P3 P4 Fit to JMAK Model P3->P4

Figure 2: Distinct data processing pipelines. Note that solid state data requires the Kubelka-Munk transformation before kinetic analysis can begin.

Part 6: References

  • Grooff, D., et al. (2013).[3] Photostability of nifedipine in monolaurin solid matrix and micellar solution. Journal of Applied Pharmaceutical Science. Link

  • Aman, W., & Thoma, K. (2003). A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Schmidt, G. M. J. (1971). Photodimerization in the solid state. Pure and Applied Chemistry. (Foundational text on Topochemistry).

  • Avrami, M. (1939). Kinetics of Phase Change.[4] I. General Theory. Journal of Chemical Physics. (Basis for JMAK equation).

  • Christensen, R. L., et al. (2024). Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors. Analytical Chemistry. Link

Sources

Structural Characterization of Cyclobutane Derivatives from Diethyl Ester Dimerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of Cyclobutane Derivatives from Diethyl Ester Dimerization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the cyclobutane ring has emerged as a high-value bioisostere for phenyl rings and a rigid spacer that enhances metabolic stability and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 character. However, the synthesis of these scaffolds—specifically via the photodimerization of diethyl esters like diethyl fumarate  or cinnamates —yields a complex mixture of regio- and stereoisomers (e.g., truxinic vs. truxillic type structures).

This guide objectively compares the performance of structural elucidation methodologies. We move beyond standard verification to analyze how Advanced 2D NMR , Single-Crystal X-Ray Diffraction (SC-XRD) , and DFT-Integrated Analysis perform in resolving the specific stereochemical ambiguities of tetra-substituted cyclobutanes.

The Structural Challenge: Isomer Complexity

The dimerization of diethyl fumarate (


-isomer) typically proceeds via a 

photocycloaddition. Theoretically, this reaction can yield up to 11 stereoisomers depending on the orientation (Head-to-Head vs. Head-to-Tail) and facial approach (Syn vs. Anti).

For the specific case of Tetraethyl cyclobutane-1,2,3,4-tetracarboxylate , the four primary isomers of concern are:

  • Isomer A (Centrosymmetric): r-1, t-2, c-3, t-4 (Derived from Head-to-Tail, Anti approach).

  • Isomer B (Mirror Symmetric): r-1, c-2, c-3, c-4 (All-cis, high energy).

  • Isomer C (

    
     Symmetric):  Head-to-Head derivatives.
    
  • Isomer D (Asymmetric): Mixed stereochemistry.[1]

Distinguishing these requires a workflow that goes beyond simple mass confirmation.

Visualization: Isomer Generation Pathway

IsomerPath cluster_Isomers Cyclobutane Product Pool Start Diethyl Fumarate (Trans Isomer) Excited Excited State (S1/T1) [2+2] Potential Start->Excited hv (UV) Iso1 Isomer I (Head-to-Tail, Anti) Centrosymmetric Excited->Iso1 Major Path (Steric Control) Iso2 Isomer II (Head-to-Head, Syn) Mirror Plane Excited->Iso2 Minor Path Iso3 Isomer III (Head-to-Tail, Syn) C2 Symmetry Excited->Iso3 Minor Path

Figure 1: Mechanistic pathway of diethyl fumarate photodimerization leading to distinct stereochemical outcomes.

Comparative Analysis of Characterization Methodologies

This section evaluates three primary workflows for resolving the structure of the dimerized product.

Method A: 1D NMR ( H, C) – The High-Throughput Screen

Best for: Rapid purity assessment and symmetry determination.

  • Mechanism: Relies on the magnetic equivalence of protons to determine molecular symmetry.

  • Performance:

    • Symmetry Resolution: A centrosymmetric dimer (Isomer I) will show simplified spectra (e.g., one signal for all four ring protons if chemically equivalent, or two sets if Head-to-Head).

    • Ambiguity: Cannot definitively distinguish between all-cis and all-trans without coupling constant analysis, which is often complicated by higher-order effects in cyclobutanes.

  • Data Insight: Cyclobutane ring protons typically resonate between 3.5 – 4.5 ppm .

Method B: Integrated 2D NMR (NOESY/HSQC) – The Structural Solver

Best for: Relative stereochemistry (Cis/Trans assignment) in solution state.

  • Mechanism: Uses Nuclear Overhauser Effect (NOE) to detect through-space interactions (< 5 Å).

  • Performance:

    • Cis-Relationship: Strong NOE correlations between ring protons and adjacent ester ethyl groups indicate a cis arrangement.

    • Trans-Relationship: Absence of NOE or weak correlations.

    • Coupling Constants (

      
      ):  In cyclobutanes, 
      
      
      
      (6–11 Hz) is generally larger than
      
      
      (2–9 Hz), though ring puckering can invert this trend.
  • Critical Protocol: You must run 1D-NOE difference experiments if the 2D NOESY cross-peaks are obscured by the diagonal.

Method C: Single Crystal XRD – The Gold Standard

Best for: Absolute configuration and ring puckering parameters.

  • Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.

  • Performance:

    • Resolution: Unambiguous determination of bond lengths (

      
      ) and puckering angles (
      
      
      
      ).
    • Limitation: Diethyl esters are often oils or low-melting solids.

    • Workaround: Hydrolysis to the tetra-carboxylic acid or trans-esterification with p-bromophenol often yields crystalline derivatives.

Summary Comparison Table
FeatureMethod A: 1D NMRMethod B: 2D NMR (NOESY)Method C: SC-XRD
Primary Output Purity, Symmetry GroupRelative StereochemistryAbsolute Configuration
Sample State Solution (

)
Solution (

/

)
Solid Crystal
Time to Result < 15 mins2 - 4 Hours24 - 48 Hours
Isomer ID Confidence Low (Ambiguous)High (Relative)Absolute
Sample Requirement ~5 mg~20 mgSingle Crystal (>0.1 mm)
Cost Efficiency HighMediumLow

Detailed Experimental Protocols

Synthesis: Photodimerization of Diethyl Fumarate

This protocol targets the thermodynamic product (Head-to-Tail, Anti).

  • Preparation: Dissolve diethyl fumarate (1.0 g) in anhydrous acetone (10 mL). Acetone acts as a triplet sensitizer.

  • Irradiation: Place the solution in a quartz vessel. Irradiate with a medium-pressure Hg lamp (

    
     nm) for 48 hours under 
    
    
    
    atmosphere.
  • Workup: Evaporate solvent under reduced pressure. The residue is typically a viscous oil.

  • Purification: Isolate the dimer via flash chromatography (Hexane:EtOAc 80:20). The dimer elutes after the monomer due to increased polarity.

Characterization Workflow: The "Self-Validating" Protocol

To ensure scientific integrity, follow this logic flow. Do not rely on a single technique.

Workflow Sample Isolated Dimer Oil NMR1D 1. Run 1H NMR Check Symmetry Sample->NMR1D Decision Symmetric Spectra? NMR1D->Decision PathA Yes (Centrosymmetric) Likely H-T Anti Decision->PathA Single Ring Signal PathB No (Complex) Likely H-H or Mixed Decision->PathB Multiple Signals NOESY 2. Run 2D NOESY Map cis/trans H-H interactions PathA->NOESY PathB->NOESY XRD 3. Derivatize & Crystallize (If Oil: Hydrolyze to Acid) NOESY->XRD If Ambiguous Final Structural Assignment NOESY->Final If Distinct NOE XRD->Final

Figure 2: Decision tree for structural elucidation of cyclobutane dimers.

Key NMR Parameters for Identification

When analyzing the Tetraethyl cyclobutane-1,2,3,4-tetracarboxylate , look for these specific signatures:

  • Chemical Shift (

    
    ):  The methine protons of the cyclobutane ring appear shielded relative to the alkene protons of the fumarate.
    
    • Monomer (Alkene):

      
       ppm.
      
    • Dimer (Cyclobutane):[1][2][3][4]

      
       ppm.
      
  • Coupling Constants (

    
    ): 
    
    • Vicinal Cis (

      
      ):  Typically 8.0 – 10.5 Hz . Indicates syn-relationship.[1][5][6]
      
    • Vicinal Trans (

      
      ):  Typically 4.0 – 6.0 Hz . Indicates anti-relationship.[7]
      
    • Note: This is counter-intuitive compared to cyclohexane but is characteristic of the puckered cyclobutane ring.

Performance Context in Drug Discovery

Why choose this scaffold?

  • Rigidity: The cyclobutane ring locks the ester/acid groups into specific vectors, reducing the entropic penalty of binding to a protein target compared to a flexible alkyl chain.

  • Metabolic Stability: The scaffold is resistant to oxidative metabolism (P450s) compared to aromatic rings which are prone to hydroxylation.

  • Solubility: The

    
    -rich character improves solubility in aqueous media compared to flat, hydrophobic aromatic bioisosteres (the "Escape from Flatland" concept).
    

References

  • Vertex AI Search. (2025). Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health. [Link] (Note: Representative URL based on search context)

  • Royal Society of Chemistry. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule antagonists. [Link]

  • PubChem. (2025).[8] Tetraethyl cyclobutane-1,2,3,4-tetracarboxylate Compound Summary. National Library of Medicine. [Link]

  • NIST. (2025). 1,2-diethyl-3,4-dimethylcyclobutane Data. NIST Chemistry WebBook.[9] [Link]

Sources

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